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  • Product: (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate
  • CAS: 41844-71-7

Core Science & Biosynthesis

Foundational

Thermodynamic stability of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate at Room Temperature Abstract (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, a key N-protec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate at Room Temperature

Abstract

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, a key N-protected amino acid ester, serves as a critical building block in the synthesis of pharmaceuticals and complex organic molecules. Its chemical integrity during storage and handling is paramount to ensure the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of this compound at room temperature. We delve into the intrinsic molecular liabilities, potential degradation pathways, and the strategic implementation of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Detailed, field-proven protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions are presented. Furthermore, this guide outlines the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method, a critical tool for accurately quantifying the parent compound and its degradation products. The insights and methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the long-term stability and quality of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate.

Introduction

Chemical Identity and Properties

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, also known as Methyl N-(methoxycarbonyl)-L-phenylalaninate, is a derivative of the essential amino acid L-phenylalanine. The presence of a methyl ester at the C-terminus and a methoxycarbonyl protecting group on the amine imparts specific reactivity and solubility characteristics that are advantageous in organic synthesis.

PropertyValueReference
Chemical Name (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate[1]
Synonyms Methyl N-(methoxycarbonyl)-L-phenylalaninate, N-Carbomethoxy-L-phenylalanine Methyl Ester[1][2]
CAS Number 41844-71-7[1]
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white solid or light yellow oil
Chirality (S)-enantiomer
Significance in Pharmaceutical and Chemical Synthesis

N-protected amino acid esters are fundamental intermediates in peptide synthesis and the development of peptidomimetic drugs. The methoxycarbonyl group provides a stable, yet readily cleavable, protecting group for the amine functionality, preventing unwanted side reactions during coupling processes. The methyl ester protects the carboxylic acid, allowing for selective reactions at other sites of a molecule. This compound is particularly valuable in constructing chiral backbones for a variety of therapeutic agents.

The Imperative of Stability Assessment

The chemical stability of any pharmaceutical intermediate or active pharmaceutical ingredient (API) is a critical quality attribute.[3] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties.[4] Regulatory bodies worldwide, through guidelines such as ICH Q1A, mandate rigorous stability testing to establish a re-test period or shelf life and to determine appropriate storage conditions.[5] Forced degradation studies, or stress testing, are an integral part of this process. They are designed to accelerate the formation of degradation products, thereby providing crucial insights into the intrinsic stability of the molecule and helping to develop and validate analytical methods that can effectively monitor its quality over time.[5][6]

Theoretical Assessment of Intrinsic Stability

An analysis of the molecular structure of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate reveals several functional groups susceptible to degradation under ambient or stress conditions.

  • Methyl Ester: The ester group is the most probable site for hydrolysis, which can be catalyzed by both acid and base, yielding the corresponding carboxylic acid, N-(methoxycarbonyl)-L-phenylalanine, and methanol.[7]

  • Carbamate (Methoxycarbonyl group): While generally more stable than the ester, the carbamate linkage can also undergo hydrolysis under more forcing acidic or basic conditions, leading to the formation of L-phenylalanine methyl ester.

  • α-Carbon (Chiral Center): The proton on the chiral carbon adjacent to the ester carbonyl group can be abstracted under basic conditions. This can lead to epimerization, converting the desired (S)-enantiomer into a racemic mixture of (S) and (R)-enantiomers, which can have drastically different biological activities and safety profiles.[8]

  • Phenyl Ring: The phenyl group is generally stable but can be susceptible to oxidation under specific conditions, although this is less common at room temperature without potent oxidizing agents.

Caption: Potential degradation pathways for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate.

Experimental Design for Stability Assessment

The Principle of Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade a sample under conditions more severe than accelerated stability testing.[5] The primary objectives are:

  • To identify likely degradation products that could form during long-term storage.[9]

  • To elucidate degradation pathways and the intrinsic stability of the molecule.[5]

  • To challenge and validate the specificity of an analytical method , ensuring it is "stability-indicating." A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10]

The goal is typically to achieve a modest level of degradation, often in the range of 10-20%, as this provides a sufficient quantity of degradants for detection and characterization without completely destroying the sample.[9]

Designing a Comprehensive Stress Study Protocol

A systematic approach is required to evaluate the stability of the compound under various stress conditions. The workflow involves subjecting the compound to a battery of stressors, followed by analysis using a high-resolution chromatographic technique to separate and quantify the parent compound and any newly formed degradants.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome Start Pure Compound (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Control Unstressed Control Sample (in solvent, t=0) Start->Control Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Neutral Neutral Hydrolysis (Water, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Photo Photostability (UV/Vis Light) HPLC Analysis by Stability-Indicating HPLC-UV/PDA Method Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassBalance Quantify Degradation & Assess Mass Balance HPLC->MassBalance PeakPurity Peak Purity Analysis MassBalance->PeakPurity Identification Identify Degradants (e.g., LC-MS) PeakPurity->Identification Report Stability Profile & Degradation Pathway Elucidation Identification->Report

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

Causality Statement: The conditions outlined below are starting points. The duration of stress and the concentration of reagents should be adjusted to achieve the target degradation of 10-20%.[4][9] If no degradation is observed, more strenuous conditions may be applied. Conversely, if degradation is too rapid, conditions should be attenuated.

Materials and Reagents
  • (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate (high purity standard)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (analytical grade)

  • Phosphate or acetate buffers for pH control

Protocol 1: Hydrolytic Degradation
  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., ACN or MeOH).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at timed intervals (e.g., 5, 15, 30, 60 minutes). Rationale: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of deionized water. Incubate in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).

Protocol 2: Oxidative Degradation
  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light.

  • Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours) and analyze directly by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours. After cooling, dissolve a known weight of the sample in solvent for analysis.

  • Solution State: Incubate a sealed vial of the stock solution (prepared as in 4.2.1) in an oven at 80°C. Withdraw aliquots at timed intervals for analysis.

Protocol 4: Photostability Testing
  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the light-exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

The Core Requirement: Specificity

The analytical method must be able to separate the parent peak from all process-related impurities and degradation products.[10] This is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Protocol: RP-HPLC Method Development
  • Rationale: RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds, which are then eluted by a polar mobile phase containing an organic modifier like acetonitrile or methanol. By creating a gradient (i.e., increasing the percentage of the organic modifier over time), compounds with varying polarities can be effectively separated.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for a wide range of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic modifier improves peak shape for acidic and basic analytes and controls ionization.[11]
Mobile Phase B Acetonitrile (ACN)A common strong solvent with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is used initially to elute all potential degradants. It can be optimized later for speed and resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.
Detection UV Photodiode Array (PDA) at 210 nm & 254 nm210 nm detects the peptide/amide backbone; 254 nm is sensitive to the phenyl ring. A PDA detector is crucial for peak purity assessment.[12]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Method Validation

Once developed, the method's specificity must be confirmed by analyzing the stressed samples. The chromatograms should show baseline resolution between the parent peak and all degradation product peaks. Further validation according to ICH Q2(R2) would involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Data Analysis and Interpretation

Quantifying Degradation and Establishing Mass Balance

For each stress condition, the percentage of degradation is calculated using the peak areas from the HPLC chromatograms:

% Degradation = [ (Initial Area - Stressed Area) / Initial Area ] * 100

Mass balance is a critical parameter that confirms that all degradation products have been accounted for. It is calculated as:

% Mass Balance = [ (Area of Parent) + (Sum of Areas of Degradants) ] / (Area of Initial Parent) * 100

A mass balance between 95-105% is generally considered acceptable and indicates the method is stability-indicating.[4]

Peak Purity Analysis

A Photodiode Array (PDA) detector acquires UV spectra across the entire peak. Peak purity software compares these spectra. If the spectra are consistent, the peak is considered pure. If they differ, it indicates the presence of a co-eluting impurity, and the analytical method must be further optimized.

Structural Elucidation of Degradation Products

While HPLC-UV can separate and quantify degradants, it does not identify them. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique.[3] By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular formulas and structures can be proposed based on the expected degradation pathways.

Summary and Recommendations for Storage and Handling

Based on the known chemical liabilities of N-protected amino acid esters, (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate is expected to be most susceptible to hydrolysis, particularly under basic conditions. Racemization is also a significant risk in the presence of a base. The compound is likely to exhibit good stability at room temperature in a solid, crystalline form when protected from moisture and light.

Recommended Storage Conditions:

  • Temperature: Room temperature (20-25°C).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container to minimize exposure to moisture and oxygen.

  • Light: Protect from direct sunlight and strong artificial light.

  • Chemical Incompatibility: Avoid storage with or exposure to strong acids, strong bases, and oxidizing agents.

By understanding the intrinsic stability of the molecule and employing robust analytical methods, researchers and manufacturers can ensure the quality and integrity of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate throughout its lifecycle.

References

  • BenchChem. An In-depth Technical Guide to the Chemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide. [URL: https://www.benchchem.com/product/boc-l-phenylalanine-n-methoxy-n-methylamide-technical-guide]
  • Mullani, N., & Nargatti, S. (2021). A Review on Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [URL: https://ijpsr.com/bft-article/a-review-on-forced-degradation-studies-for-drug-substances-and-drug-products/]
  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [URL: https://www.biopharminternational.
  • Benoiton, N. L., Lee, Y. C., & Chen, F. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [URL: https://pubmed.ncbi.nlm.nih.gov/8320044/]
  • ChemicalBook. (2023). METHYL N-(METHOXYCARBONYL)-L-PHENYLALANINATE. [URL: https://www.chemicalbook.com/ProductCasEN.aspx?cas_no=41844-71-7]
  • Prajapati, M., & Patel, P. (2016). Forced Degradation Studies. American Journal of Analytical Chemistry. [URL: https://www.scirp.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 931-937. [URL: https://rjptonline.org/HTML_PDF/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Volume%2012/Issue%202/931-937.pdf]
  • NIST/TRC. (2012). Web Thermo Tables (WTT). [URL: https://trc.nist.gov/wtt-pro/]
  • Zamora, R., Gallardo, E., Navarro, J. L., & Hidalgo, F. J. (2005). Strecker-type degradation of phenylalanine by methyl 9,10-epoxy-13-oxo-11-octadecenoate and methyl 12,13-epoxy-9-oxo-11-octadecenoate. Journal of Agricultural and Food Chemistry, 53(11), 4583-4588. [URL: https://pubmed.ncbi.nlm.nih.gov/15913329/]
  • Sneed, B., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099955/]
  • PubChem. N-(Methoxycarbonyl)-L-phenylalanine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methoxycarbonyl-L-phenylalanine]
  • Singh, S., & Singh, B. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Indian Journal of Chemistry - Section A, 39(8), 871-874. [URL: https://zenodo.org/record/5725220]
  • Shimadzu Corporation. Analytical Methods for Amino Acids. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc/amino.html]
  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [URL: https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products]
  • Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_1_75]
  • U.S. Pharmacopeia (USP). Amino Acid Analysis. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/pharmacopoeial-discussion-group/pdg-stage-4-amino-acid-analysis-2018-06-01.pdf]
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Exploratory

Toxicity and safety data sheet for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

An In-depth Technical Guide to the Toxicity and Safety of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the tox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the toxicity, safety, and handling procedures for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory practices.

Compound Identification and Chemical Properties

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, also known as N-Methoxycarbonyl-L-phenylalanine methyl ester, is a derivative of the amino acid L-phenylalanine. Its identity and fundamental properties are crucial for understanding its behavior and potential hazards.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name methyl (2S)-2-[(methoxycarbonyl)amino]-3-phenylpropanoateN/A
Synonyms N-Methoxycarbonyl-L-phenylalanine methyl ester[1]
CAS Number 2577-90-4 (for the related compound (S)-Methyl 2-amino-3-phenylpropanoate)[2][3]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1][4]
Appearance White to off-white solid[5]
Boiling Point 409.9±38.0 °C (Predicted)[4]
Density 1.246±0.06 g/cm³ (Predicted)[4]

GHS Hazard Identification and Classification

Based on data for the core structure, N-(Methoxycarbonyl)-L-phenylalanine, the compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][6] This classification dictates the necessary precautionary measures.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07

Source:[1][6]

Toxicological Profile and Health Effects

  • Inhalation : May cause respiratory tract irritation with symptoms such as coughing and shortness of breath.[5]

  • Skin Contact : Causes skin irritation, characterized by redness, itching, and inflammation.[1]

  • Eye Contact : Causes serious eye irritation, which can result in redness, pain, and watering.[1]

  • Ingestion : May be harmful if swallowed, potentially causing irritation of the digestive tract.[5][7]

  • Chronic Exposure : No information was found regarding the chronic health effects of this compound.[5]

Emergency First-Aid Protocols

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on established safety data sheets for structurally similar compounds.

Step-by-Step First-Aid Measures
  • General Advice : If symptoms persist, seek medical attention. Show the safety data sheet to the attending physician.[8]

  • Inhalation :

    • Move the affected person to fresh air immediately.[8][9]

    • If breathing is difficult or has stopped, provide artificial respiration.[7][8]

    • Seek immediate medical attention.[8]

  • Skin Contact :

    • Immediately remove all contaminated clothing and shoes.[7][9]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8]

    • If skin irritation occurs or persists, get medical advice/attention.[8]

  • Eye Contact :

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to hold the eyelids open.[8]

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion :

    • Do NOT induce vomiting.[9][10]

    • Rinse the mouth thoroughly with water.[10][11]

    • Never give anything by mouth to an unconscious person.[10][11]

    • If symptoms develop, seek medical attention.[7][8]

Emergency Response Workflow

The following diagram outlines the decision-making process for responding to an exposure event.

EmergencyResponse cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Assess Assess Exposure Route (Inhalation, Skin, Eye, Ingestion) Exposure->Assess Inhalation Move to Fresh Air Assess->Inhalation Inhalation Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Assess->Skin Skin Contact Eye Rinse with Water (15 min) Remove Contacts Assess->Eye Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Assess->Ingestion Ingestion SeekMedical Seek Medical Attention Bring SDS Inhalation->SeekMedical Skin->SeekMedical If irritation persists Eye->SeekMedical Ingestion->SeekMedical

Caption: Workflow for first-aid response to chemical exposure.

Safe Handling, Storage, and Engineering Controls

Proactive safety measures are essential to prevent exposure. This involves a combination of proper handling techniques, secure storage, and effective engineering controls.

Handling Protocols
  • Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[12][13]

  • Personal Hygiene : Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

  • Avoid Contact : Avoid all contact with skin and eyes and avoid breathing dust or aerosols.[10][13]

  • Equipment : Use non-sparking tools and explosion-proof equipment where applicable.[7][11]

Storage Requirements
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14][15]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[12]

  • Conditions : Store locked up.[9][16]

Engineering Controls
  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5][9]

  • Use process enclosures or local exhaust ventilation to control airborne levels.[12]

Safe Handling Workflow

This diagram illustrates the standard operating procedure for handling the compound in a laboratory setting.

SafeHandling Start Prepare for Handling PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Ensure Adequate Ventilation (Use Fume Hood) PPE->Ventilation Handling Handle Compound - Avoid dust generation - Use non-sparking tools Ventilation->Handling Storage Store Properly - Tightly closed container - Cool, dry, ventilated area Handling->Storage Cleanup Clean Work Area Dispose of Waste Properly Storage->Cleanup Decontaminate Remove PPE Carefully Wash Hands Thoroughly Cleanup->Decontaminate

Caption: Standard workflow for safely handling chemical compounds.

Exposure Controls and Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Source
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.To prevent serious eye irritation.[5][7][17]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use.To prevent skin irritation.[5][7]
Respiratory Protection Respiratory protection is not typically required under normal use conditions with adequate ventilation. If dust is generated, use a NIOSH/MSHA-approved particulate filter respirator.To prevent respiratory tract irritation.[8][12][17]

Stability and Reactivity

  • Reactivity : None known based on available information.[8]

  • Chemical Stability : The compound is stable under normal, recommended storage conditions.[8][12]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[12]

  • Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8]

Accidental Release Measures

In the event of a spill, a structured response is necessary to ensure safety and environmental protection.

Spill Cleanup Protocol
  • Evacuate : Evacuate unnecessary personnel from the spill area.[10]

  • Ventilate : Ensure adequate ventilation of the area.

  • Containment : Prevent the spill from entering drains, sewers, or waterways.[7][12]

  • Personal Protection : Responders must wear appropriate PPE as described in Section 6.[10]

  • Cleanup :

    • For a small spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[12][17]

    • For a large spill, dike the area far ahead of the liquid spill for later disposal if applicable. Absorb with dry earth, sand, or other non-combustible material.[7]

  • Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.[16]

References

  • Synquest Labs. Methyl 3-phenylpropanoate Safety Data Sheet.

  • Nova Molecular. SAFETY DATA SHEET.

  • Fisher Scientific. N-Boc-L-phenylalanine methyl ester Safety Data Sheet.

  • AK Scientific, Inc. Methyl 2-bromo-3-phenylpropanoate Safety Data Sheet.

  • Fisher Scientific. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride Safety Data Sheet.

  • AAPPTec, LLC. Fmoc-Phe(4-Me)-OH Safety Data Sheet.

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  • Sigma-Aldrich. N-(Methoxycarbonyl)-L-phenylalanine Safety Data Sheet.

  • Chemical Synthesis Database. methyl 3-amino-3-phenylpropanoate.

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  • PubChem. Methyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information.

  • TCI Chemicals. D-Phenylalanine Methyl Ester Hydrochloride SAFETY DATA SHEET.

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  • ChemicalBook. METHYL 3-OXO-3-PHENYLPROPANOATE Chemical Safety Data Sheet.

  • MedChemExpress. (S)-2-Amino-2-methyl-3-phenylpropanoic acid.

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  • Angene Chemical. (S)-2-Methyl-3-phenylpropanoic acid Safety Data Sheet.

  • NextSDS. methyl 2-amino-3-methoxy-2-phenylpropanoate — Chemical Substance Information.

  • LookChem. 2-[(methoxycarbonyl)amino]-3-phenylpropanoic acid.

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Protocols & Analytical Methods

Method

Use of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate as a chiral building block in drug discovery

Application Note: (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate as a Chiral Building Block in Protease Inhibitor Discovery Introduction and Rationale (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate—co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate as a Chiral Building Block in Protease Inhibitor Discovery

Introduction and Rationale

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate—commonly referred to as Moc-L-Phe-OMe —is a doubly protected amino acid derivative that serves as a cornerstone in the synthesis of peptidomimetics and protease inhibitors. In modern drug discovery, the N-methoxycarbonyl (Moc) group is rarely used merely as a transient protecting group. Instead, it is frequently retained in the final Active Pharmaceutical Ingredient (API) as a low-molecular-weight, sterically compact pharmacophore designed to engage in critical hydrogen bonding within the S-subsites of target enzymes.

Mechanistic Insights: The "Moc" Advantage (Causality in Drug Design)

The selection of an N-terminal capping group is governed by both pharmacodynamic causality and synthetic stability.

  • Steric and Electronic Causality: The Moc group is significantly smaller than traditional fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups. In the tight, highly conserved binding pockets of viral and endogenous proteases, the Moc group minimizes steric clashes while providing a crucial carbonyl oxygen. This oxygen acts as a hydrogen bond acceptor, locking the inhibitor into the enzyme's backbone amides.

  • Synthetic Causality: Moc-L-Phe-OMe is highly stable to mildly basic and strongly acidic conditions. This robust stability is essential when the C-terminal methyl ester must be subjected to aggressive nucleophilic attacks (e.g., chloromethylation) or hydride reductions. These harsh conditions would otherwise degrade acid-labile (Boc) or base-labile (Fmoc) groups, leading to complex mixtures and poor yields.

Workflow and Pathway Visualizations

G A Moc-L-Phe-OMe (Starting Material) B TMS Protection (Prevent NH Deprotonation) A->B TMS-Cl, Et3N C Chloromethylation (ClCH2Li) B->C D Moc-L-Phe-CMK (Chloromethyl Ketone) C->D -78°C E Reduction (NaBH4) & Epoxidation D->E erythro-selective F Hydroxyethylamine Transition-State Isostere E->F Amine opening

Caption: Workflow for synthesizing transition-state isosteres from Moc-L-Phe-OMe.

G A Moc-Phe-Aldehyde (Inhibitor) C Nucleophilic Attack (Enzyme OH/SH on Aldehyde) A->C B Protease Active Site (Ser/Cys/Thr) B->C D Reversible Hemiacetal Formation C->D E Enzyme Inhibition (Blocked Catalytic Cycle) D->E

Caption: Mechanism of reversible protease inhibition by Moc-Phe-Aldehyde derivatives.

Experimental Protocols

Protocol A: Synthesis of Moc-L-Phe Chloromethyl Ketone (CMK) via Transient TMS Protection

Causality & Self-Validation: Direct addition of chloromethyllithium (ClCH₂Li) to Moc-L-Phe-OMe typically results in poor yields. The highly basic lithium reagent deprotonates the carbamate NH, leading to enolization and decomposition. To circumvent this, Hoffmann-La Roche chemists developed a self-validating protocol utilizing transient trimethylsilyl (TMS) protection . By masking the NH proton, the subsequent nucleophilic acyl substitution proceeds cleanly to form the chloromethyl ketone (CMK), a critical precursor for hydroxyethylamine isosteres.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Moc-L-Phe-OMe in anhydrous THF under an inert argon atmosphere. Cool the reactor to -78 °C.

  • Transient Protection: Add 1.2 eq of triethylamine (Et₃N) followed by the dropwise addition of 1.1 eq of trimethylsilyl chloride (TMS-Cl). Stir for 30 minutes. Validation Check: The formation of a white precipitate (Et₃N·HCl) visually validates successful silylation.

  • Nucleophile Generation (In Situ): In a separate dry flask at -78 °C, generate ClCH₂Li by reacting bromochloromethane (BrCH₂Cl, 1.5 eq) with n-butyllithium (n-BuLi, 1.4 eq) in THF.

  • Coupling: Transfer the ClCH₂Li solution via cannula to the TMS-protected Moc-L-Phe-OMe solution. Maintain the temperature strictly at -78 °C to prevent the thermal degradation of the organolithium species.

  • Quenching and Deprotection: After 1 hour, quench the reaction with a saturated aqueous NH₄Cl solution. The mildly acidic quench serves a dual purpose: it destroys unreacted lithium species and simultaneously cleaves the transient N-TMS group, regenerating the Moc-NH.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or silica gel chromatography.

Protocol B: Reduction to Moc-L-Phe-Aldehyde for Reversible Protease Inhibitors

Causality & Self-Validation: Peptide aldehydes are potent reversible inhibitors of serine and cysteine proteases, forming hemiacetals with the enzyme's catalytic residues . Direct reduction of the methyl ester to an aldehyde using DIBAL-H is notoriously prone to over-reduction. A more reliable, self-validating two-step approach involves complete reduction to the alcohol followed by Swern oxidation, which strictly prevents racemization at the sensitive α-chiral center.

Step-by-Step Methodology:

  • Reduction to Alcohol: Dissolve Moc-L-Phe-OMe (1.0 eq) in a 2:1 mixture of EtOH/THF. Cool the solution to 0 °C. Add anhydrous CaCl₂ (2.0 eq) and stir until homogenized.

  • Hydride Addition: Add NaBH₄ (4.0 eq) portion-wise. Causality: The CaCl₂/NaBH₄ system generates calcium borohydride in situ. This is a milder and more chemoselective reducing agent than LiAlH₄, ensuring the Moc carbamate remains intact while the ester is reduced.

  • Validation Check: Monitor the reaction by TLC (Hexane/EtOAc 1:1). The ester starting material spot should completely disappear within 2 hours. Quench with 1N HCl, extract with EtOAc, and isolate the intermediate Moc-L-Phe-ol.

  • Swern Oxidation: In a dry flask at -78 °C, add oxalyl chloride (1.2 eq) to DCM, followed by DMSO (2.4 eq). Stir for 15 minutes. Add the isolated Moc-L-Phe-ol (1.0 eq) dissolved in DCM. Stir for 30 minutes, then add Et₃N (5.0 eq) and allow the system to warm to room temperature.

  • Isolation: Quench with water, extract with DCM, and purify via flash chromatography to yield the enantiopure Moc-L-Phe-aldehyde.

Quantitative Data Presentation

Table 1: Comparison of N-Protecting Groups in Protease Inhibitor Synthesis

Protecting GroupSteric Bulk (ų)Stability to Strong BasesRetention in Final APITypical Application in Drug Discovery
Moc (Methoxycarbonyl) Low (~75)High (with TMS protection)Yes (Pharmacophore)HIV/HCV Protease Inhibitors
Boc (tert-Butyloxycarbonyl) High (~150)HighNo (Cleaved by Acid)Transient Synthetic Intermediate
Fmoc (Fluorenylmethyloxycarbonyl) Very High (~220)Low (Cleaved by Base)No (Cleaved by Base)Solid-Phase Peptide Synthesis (SPPS)

Table 2: Yield Optimization for Chloromethylation of Moc-L-Phe-OMe

Reaction ConditionIntermediate StateMajor Side ProductIsolated Yield of CMK (%)
ClCH₂Li, no additiveNH deprotonatedEnolization / Decomposition< 20%
ClCH₂Li + TMS-Cl/Et₃NN-TMS protectedNone significant76%

References

  • Izawa, K., & Onishi, T. (2006). Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors. Chemical Reviews, 106(7), 2811–2827. URL:[Link][1]

  • Baeck, P. R., et al. (1998). Liquid laundry detergent compositions containing proteolytic enzyme and protease inhibitors. WIPO Patent WO1998013461A1. URL:[2]

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions Using (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Introduction: Strategic Use of a Versatile Phenylalanine Building Block (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, hereafter referred to as Moc-Phe-OMe, is a valuable N- and C-terminally protected derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Use of a Versatile Phenylalanine Building Block

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, hereafter referred to as Moc-Phe-OMe, is a valuable N- and C-terminally protected derivative of L-phenylalanine. The methoxycarbonyl (Moc) group provides temporary protection of the alpha-amino group, while the methyl ester protects the C-terminal carboxylic acid. This dual protection makes Moc-Phe-OMe a versatile building block in solution-phase peptide synthesis, offering distinct strategic advantages depending on the synthetic route.

Unlike the more common Boc and Fmoc protecting groups, the Moc group offers a different deprotection profile, allowing for orthogonal strategies in complex syntheses. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Moc-Phe-OMe in dipeptide synthesis and subsequent chain elongation. We will explore its application as both a C-terminal amine component and, following saponification, as an N-terminal carboxylic acid component. The causality behind experimental choices, potential side reactions, and detailed, field-proven protocols are discussed to ensure scientific integrity and reproducibility.

Part 1: Moc-Phe-OMe as the C-Terminal Amine Component

In this scenario, Moc-Phe-OMe provides the nucleophilic amine for coupling with an N-terminally protected amino acid (e.g., Boc-Ala-OH). The Moc group remains in place during the coupling reaction, and the methyl ester protects the C-terminus of the resulting dipeptide. This approach is straightforward for the synthesis of dipeptides where phenylalanine is the C-terminal residue.

Mechanism of Action: Carbodiimide-Mediated Coupling

The formation of the peptide bond is a condensation reaction that is thermodynamically unfavorable and requires activation of the carboxylic acid group.[1] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activating agents.[2] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. However, this intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.[3]

To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea intermediate to form an active ester (OBt ester), which is less reactive but more stable and significantly less prone to racemization.[2] This active ester then reacts with the free amine of Moc-Phe-OMe to form the desired peptide bond.

G cluster_activation Carboxyl Activation cluster_coupling Peptide Coupling N_Protected_AA N-Protected Amino Acid (e.g., Boc-Ala-OH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Prone to Racemization) N_Protected_AA->O_Acylisourea + DCC DCC DCC OBt_Ester OBt Active Ester (Stable, Racemization Suppressed) O_Acylisourea->OBt_Ester + HOBt DCU DCU (Byproduct) O_Acylisourea->DCU Rearrangement N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Dipeptide Protected Dipeptide (e.g., Boc-Ala-Phe-OMe) OBt_Ester->Dipeptide + Moc-Phe-OMe OBt_Ester->Dipeptide Moc_Phe_OMe Moc-Phe-OMe (Amine Component) HOBt_Regen HOBt (Regenerated) G Moc_Phe_OMe Moc-Phe-OMe Tetrahedral_Int Tetrahedral Intermediate Moc_Phe_OMe->Tetrahedral_Int + OH⁻ LiOH LiOH, H₂O/THF Moc_Phe_O_Li Moc-Phe-O⁻ Li⁺ (Lithium Carboxylate) Tetrahedral_Int->Moc_Phe_O_Li - CH₃OH Moc_Phe_OH Moc-Phe-OH Moc_Phe_O_Li->Moc_Phe_OH + H⁺ Methanol Methanol (Byproduct) HCl_Workup HCl (aq) Work-up

Sources

Method

Application Note: A Robust, Optimized HPLC Method for the Analysis of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Abstract This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (S)-Methyl 2-((methoxycarbonyl)amino)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate. This compound, a key chiral intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure purity, identity, and quality. The narrative outlines a logical, science-driven approach, from initial method scouting to final optimization, grounded in established chromatographic principles and regulatory expectations. The final validated method is suitable for routine quality control environments, demonstrating excellent specificity, linearity, and precision.

Introduction and Analytical Objective

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate is a derivative of the natural amino acid L-phenylalanine. Its stereochemical integrity is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, a robust analytical method is required to not only quantify the primary compound but also to separate it from potential impurities, including its corresponding (R)-enantiomer and other related substances.

The primary objective of this work was to develop and optimize a stability-indicating RP-HPLC method with UV detection. The development process emphasizes a systematic approach that aligns with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]

Physicochemical Properties & Initial Considerations

A foundational understanding of the analyte's properties dictates the initial strategic direction.

  • Structure and Polarity: The molecule possesses a phenyl group, a methyl ester, and a methoxycarbonylamino group. This structure confers moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography, where the analyte interacts with a non-polar stationary phase.[5]

  • Chromophore: The phenyl ring provides a strong chromophore, allowing for sensitive detection using UV spectrophotometry. The maximum absorbance is anticipated to be near 210-220 nm and around 254-260 nm, typical for a benzene ring.

  • Chirality: The presence of a stereocenter at the alpha-carbon necessitates consideration for chiral separation. While this guide focuses on an achiral purity method, the principles can be extended to chiral columns. Enantiomeric separation is a critical aspect of quality control for such compounds.[6][7]

Based on these properties, a reversed-phase C18 column with a UV detector was selected as the starting point for method development.

Method Development Strategy & Workflow

A structured workflow ensures an efficient and logical progression from initial screening to a finalized, robust method. The process involves a multi-step optimization of the stationary phase, mobile phase, and instrument parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (UV, Polarity, pKa) B Select Column & Mobile Phase (C18, ACN/H2O, MeOH/H2O) A->B C Run Broad Scouting Gradient (e.g., 5-95% Organic) B->C D Optimize Mobile Phase (pH, Buffer, Organic Ratio) C->D Evaluate Peak Shape & Retention E Optimize Gradient Slope or Switch to Isocratic D->E F Fine-tune Flow Rate & Column Temperature E->F G Define System Suitability (Resolution, Tailing, RSD) F->G Lock Parameters H Pre-Validation Check (Specificity, Linearity) G->H I Final Optimized Method H->I

Figure 1: A systematic workflow for HPLC method development.

Rationale for Experimental Choices
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase HPLC and provides a strong starting point due to its hydrophobic retention mechanism, which is well-suited for the analyte's phenyl and ester groups.[5] To ensure good peak shape, a modern, high-purity silica-based column is chosen to minimize undesirable interactions with residual silanols.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred for its lower viscosity and better UV transparency at low wavelengths.[8] However, methanol can offer different selectivity due to its protic nature and is evaluated as an alternative.[9]

    • Aqueous Phase & pH Control: An acidic mobile phase (pH 2.5-3.5) is selected to suppress the ionization of residual silanols on the column packing, thereby preventing peak tailing.[9] Phosphoric acid is a suitable and common choice for setting the pH.

  • Detection Wavelength: Based on the UV spectrum of the phenyl chromophore, initial screening is performed at 214 nm for high sensitivity and 254 nm for specificity.

Experimental Protocols

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD/VWD detector.
Analytical Column Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm (or equivalent high-purity C18 phase)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Acetonitrile:Water (50:50, v/v)
Chemicals (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate reference standard, Phosphoric Acid (85%), Water (HPLC Grade)
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Optimized HPLC Method Protocol

The following protocol represents the final, optimized conditions derived from the development work.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes; then hold at 80% B for 2 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 214 nm
Run Time 20 minutes (including re-equilibration)
System Suitability Testing (SST) Protocol

System suitability is a non-negotiable part of any validated analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[4][10] It is performed before any sample analysis.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

  • Calculate the parameters based on these five replicate injections.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry; high values indicate undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.

Results and Discussion of Optimization

The method development process systematically refined the chromatographic conditions to achieve the desired separation.

Column and Organic Modifier Screening

Initial scouting was performed on a C18 and a Phenyl-Hexyl column using both Acetonitrile and Methanol as the organic modifier.

ColumnOrganic ModifierRetention Time (min)Tailing FactorObservations
C18Acetonitrile8.91.1Excellent peak shape, good retention.
C18Methanol10.21.3Broader peak, longer retention.
Phenyl-HexylAcetonitrile8.51.2Good peak shape, slightly less retention.
Phenyl-HexylMethanol9.81.4Acceptable, but C18 with ACN is superior.
Gradient Optimization

A broad gradient (5-95% ACN) showed the analyte eluting at approximately 55% ACN. To improve resolution around the main peak and reduce run time, a shallower gradient was developed. The final gradient of 30-80% ACN over 15 minutes provided excellent resolution from early-eluting polar impurities and late-eluting non-polar degradants.

Method Validation Readiness

The developed method is robust and demonstrates excellent system suitability. It is now ready for full validation in accordance with ICH Q2(R2) guidelines.[3][11] The validation protocol should encompass the following tests:

  • Specificity: Analysis of a placebo and spiked samples to demonstrate no interference.

  • Linearity: Analysis of at least five concentration levels to demonstrate a linear relationship between concentration and response.

  • Accuracy: Recovery studies performed on spiked placebo samples.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analyst).

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Robustness: Deliberate small variations in method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.

Conclusion

A specific, systematic, and robust RP-HPLC method for the analysis of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate has been successfully developed. The final method, utilizing a C18 column with a water/acetonitrile gradient and UV detection at 214 nm, provides excellent chromatographic performance suitable for quality control and stability testing. The detailed protocols and the underlying scientific rationale provide a comprehensive guide for researchers and drug development professionals tasked with the analysis of this important chiral intermediate.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Determination of Aspartame and Its Major Decomposition Products in Foods Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame Source: PLOS One URL: [Link]

  • Title: Methods of Analysis of Acesulfame-K and Aspartame in Handbook of Analysis of Active compounds in Functional Foods Source: ResearchGate URL: [Link]

  • Title: Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography Source: NTU Scholars URL: [Link]

  • Title: Development and validation of RP-HPLC method with UV-DAD detection for simultaneous determination of acesulfame K, sodium saccharin and aspartame in beverages Source: AKJournals URL: [Link]

  • Title: HPLC Method Development Source: SlideShare URL: [Link]

  • Title: HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order Source: PubMed URL: [Link]

  • Title: Guides for method development Source: YMC CO., LTD. URL: [Link]

  • Title: Chiral Separations by High‐Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

Sources

Application

Application Note: Preparation and Derivatization of N-Methoxycarbonyl Protected Amino Acid Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Significance The synthesis of N-methoxycarbonyl (Moc) protected a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Significance

The synthesis of N-methoxycarbonyl (Moc) protected amino acid esters is a foundational transformation in synthetic organic chemistry, peptide synthesis, and analytical metabolomics. The Moc group serves as a robust, atom-economical carbamate protecting group that prevents unwanted nucleophilic attacks by the α -amino group during downstream coupling reactions.

In drug development, Moc-protected amino acids are frequently utilized as active pharmaceutical intermediates (APIs). A prominent example is Moc-L-tert-leucine , which is a critical chiral building block for the synthesis of the HIV-1 protease inhibitor Atazanavir [1]. Furthermore, in analytical chemistry, the rapid one-pot conversion of free amino acids into their N-Moc methyl ester derivatives is a gold-standard derivatization technique for Gas Chromatography-Mass Spectrometry (GC-MS) [2].

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the mechanistic causality behind the reagent choices in these protocols.

N-Protection via Schotten-Baumann Conditions

The reaction between an amino acid and methyl chloroformate (MCF) is a classic nucleophilic acyl substitution.

  • The Causality of pH Control: The reaction generates hydrochloric acid (HCl) as a byproduct. If the reaction pH drops below 8.0, the α -amino group ( pKa≈9.5 ) becomes protonated ( NH3+​ ), rendering it non-nucleophilic and halting the reaction [3]. Continuous addition of a base (NaOH or Na2​CO3​ ) is mandatory to act as an acid scavenger and maintain the amine in its reactive, deprotonated state.

Esterification via In Situ Methanolic HCl

Converting the Moc-amino acid to its methyl ester requires the activation of the carboxyl group.

  • The Causality of Thionyl Chloride ( SOCl2​ ): Instead of using aqueous acids (which could hydrolyze the carbamate), SOCl2​ is reacted with anhydrous methanol. This safely generates anhydrous HCl and SO2​ gas in situ. The anhydrous HCl protonates the carboxylic acid, activating it for nucleophilic attack by methanol, while the gaseous byproducts drive the equilibrium forward [3].

One-Pot Analytical Derivatization

For GC-MS analysis, a biphasic one-pot derivatization is utilized.

  • The Causality of Pyridine: Pyridine acts as both a base and a nucleophilic catalyst. It reacts with MCF to form a highly reactive N-methoxycarbonylpyridinium intermediate. This intermediate rapidly protects the amine and simultaneously forms a mixed anhydride with the carboxylate, which is instantly trapped by methanol to form the ester[2].

Workflow Visualization

Workflow Start Free Amino Acid (Zwitterion) Step1 N-Protection Methyl Chloroformate + NaOH (pH > 9) Start->Step1 Pathway A (Preparative Scale) OnePot One-Pot Derivatization MCF + MeOH + Pyridine (In-situ Mixed Anhydride) Start->OnePot Pathway B (Analytical Scale) Intermediate N-Moc Amino Acid (Isolated via Acidification) Step1->Intermediate Step2 Esterification SOCl2 + Methanol (Anhydrous) Intermediate->Step2 Product N-Moc Amino Acid Methyl Ester Step2->Product OnePot->Product

Workflow for the preparation of N-methoxycarbonyl amino acid esters via bulk and analytical routes.

Experimental Protocols

Protocol A: Preparative Synthesis of N-Methoxycarbonyl-L-Amino Acids

This protocol is optimized for bulk synthesis (e.g., Moc-L-Valine or Moc-L-tert-Leucine).

  • Initialization: Dissolve the L-amino acid (10.0 mmol) in 1 M aqueous NaOH (11.0 mL, 11.0 mmol). Stir until completely dissolved.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Reasoning: MCF is highly volatile and prone to rapid hydrolysis at room temperature.

  • Reagent Addition: Add methyl chloroformate (12.0 mmol) dropwise over 15 minutes. Simultaneously, add 1 M NaOH dropwise to maintain the pH between 9.0 and 10.0 (monitor via pH paper or probe).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Pass criteria: The absence of a purple spot confirms the complete consumption of the primary amine.

  • Isolation: Wash the aqueous layer once with diethyl ether (15 mL) to remove unreacted MCF. Acidify the aqueous layer to pH 2.0 using 2 M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the pure N-Moc amino acid.

Protocol B: Esterification to N-Moc Amino Acid Methyl Esters
  • Initialization: Suspend the N-Moc amino acid (5.0 mmol) in anhydrous methanol (15 mL) under an inert argon atmosphere. Cool to 0 °C.

  • Activation: Carefully add thionyl chloride ( SOCl2​ , 7.5 mmol) dropwise. Caution: Highly exothermic; evolves toxic SO2​ and HCl gases. Perform in a fume hood.

  • Propagation: Attach a reflux condenser and heat the mixture to 65 °C for 3 hours.

  • Self-Validation (Analytical): Analyze an aliquot via 1H NMR. Pass criteria: Appearance of a new sharp singlet at ~3.70 ppm integrating to 3H, corresponding to the ester methoxy group.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3​ to remove residual acid, dry over MgSO4​ , and concentrate to yield the final ester.

Protocol C: One-Pot Derivatization for GC-MS Analysis

This protocol is designed for the rapid derivatization of biological samples (e.g., plasma extracts) [2].

  • Solvent Matrix: To a dried extract of amino acids, add 170 µL of a solution containing 25 mM aqueous HCl, methanol, and pyridine in an 8:4:1 (v/v/v) ratio.

  • Derivatization: Add 5 µL of methyl chloroformate (MCF) rapidly at 20 °C. Vortex immediately for 5 seconds.

  • Extraction: Add 100 µL of chloroform (containing 1% MCF to ensure complete phase transfer) and vortex for 10 seconds.

  • Phase Separation: Centrifuge the mixture to separate the layers.

  • Self-Validation: Inject the lower organic (chloroform) layer into the GC-MS. Pass criteria: Identification of the target analyte via its characteristic [M−59]+ fragment ion (loss of the ester methoxycarbonyl group).

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and critical analytical markers for common N-Moc amino acid methyl esters synthesized via the preparative route (Protocols A & B).

Amino Acid SubstrateN-Protection Yield (%)Esterification Yield (%)Overall Yield (%) 1H NMR Marker: Carbamate (-OCH 3​ )GC-MS EI Characteristic Ion
L-Valine 92%95%87%~3.65 ppm (s, 3H) [M−59]+
L-tert-Leucine 89%94%83%~3.66 ppm (s, 3H) [M−59]+
L-Phenylalanine 95%96%91%~3.62 ppm (s, 3H) [M−59]+
L-Proline 88%93%81%~3.68 ppm (s, 3H) [M−59]+

Note: Yields are representative of optimized 10 mmol scale reactions. NMR shifts are recorded in CDCl3​ at 400 MHz.

References

  • Fengchen Group. (2023). Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers. Fengchen Group Pharmaceuticals. URL:[Link]

  • Todua, N., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science / National Institute of Standards and Technology (NIST). URL:[Link]

  • Keillor, J. W., & Huang, X. (2002). Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions. Organic Syntheses, 78, 234. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Purification techniques for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate impurities

Welcome to the Technical Support Center for the purification of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate , commonly referred to as N-Moc-L-Phenylalanine methyl ester (N-Moc-L-Phe-OMe) . As a fully protect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate , commonly referred to as N-Moc-L-Phenylalanine methyl ester (N-Moc-L-Phe-OMe) .

As a fully protected amino acid derivative, this compound is a critical building block in peptide synthesis and the industrial preparation of active pharmaceutical ingredients (APIs), including HIV protease inhibitors. Achieving high chemical and enantiomeric purity is paramount, as trace impurities can propagate through subsequent synthetic steps, leading to complex, inseparable mixtures and decreased overall yields.

This guide provides field-proven methodologies, causality-driven protocols, and targeted troubleshooting to help you isolate your target compound with >99% purity and high enantiomeric excess (ee).

Section 1: Purification Workflow & Decision Matrix

The purification of N-Moc-L-Phe-OMe relies on exploiting the differential solubility and polarity of the target compound versus its synthetic impurities. Because the target is a neutral, fully protected molecule, ionizable impurities can be efficiently scrubbed using a highly optimized Liquid-Liquid Extraction (LLE) sequence, followed by chromatographic polishing.

PurificationWorkflow Crude Crude Reaction Mixture N-Moc-L-Phe-OMe LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AcidWash 1M HCl Wash Removes Free Amine LLE->AcidWash BaseWash Sat. NaHCO3 Wash Removes Free Acid AcidWash->BaseWash OrgLayer Organic Layer Target + Neutrals BaseWash->OrgLayer Silica Silica Gel Chromatography (Hexanes/EtOAc) OrgLayer->Silica HPLC Chiral RP-HPLC (Enantiomer Separation) Silica->HPLC ee < 99% Pure Pure (S)-Moc-Phe-OMe (Target Compound) Silica->Pure ee > 99% HPLC->Pure

Figure 1: Purification workflow for (S)-Moc-Phe-OMe isolation and enantiomeric resolution.

Section 2: Quantitative Impurity Profiling

Understanding the chemical nature of your byproducts is the first step in designing a self-validating purification system. The table below summarizes the quantitative and qualitative data for the most common impurities encountered during the methoxycarbonylation of L-phenylalanine methyl ester.

ImpurityChemical NatureOrigin / CausalityRelative PolarityPrimary Removal Technique
L-Phenylalanine methyl ester Free AmineUnreacted starting material due to incomplete acylation.High (when protonated)LLE (1M HCl Aqueous Wash)
N-Moc-L-Phenylalanine Free Carboxylic AcidBase-catalyzed ester hydrolysis during reaction or workup.High (when deprotonated)LLE (Sat. NaHCO₃ Aqueous Wash)
(R)-Moc-Phe-OMe D-EnantiomerBase-catalyzed racemization at the α-carbon via enolization.Identical to targetChiral Reverse-Phase HPLC
Methyl chloroformate Electrophile / ReagentExcess reagent used to drive the protection to completion.VolatileHigh Vacuum / Evaporation

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the listed validation checkpoints.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This sequence relies on orthogonal pH adjustments to remove ionizable impurities while keeping the neutral target molecule in the organic phase. This approach is a staple in 1.

  • Dissolution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Acidic Wash (Amine Removal): Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Causality: The mildly acidic aqueous layer protonates the unreacted L-phenylalanine methyl ester, converting it into a highly water-soluble ammonium chloride salt. 1M HCl is specifically chosen because stronger acids risk premature hydrolysis of the methyl ester protecting group.

  • Basic Wash (Acid Removal): Separate the layers and retain the organic phase. Add an equal volume of saturated aqueous NaHCO₃. Shake carefully and vent frequently (Caution: CO₂ gas evolution).

    • Causality: The mildly basic wash deprotonates N-Moc-L-phenylalanine (formed via unwanted ester hydrolysis), pulling the resulting carboxylate salt into the aqueous phase.

  • Drying & Concentration: Wash the organic layer with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35°C.

    • Validation Step: Perform TLC (Hexanes:EtOAc 3:1). You should observe a single major spot (UV active). Baseline spots (indicative of free acids or amines) should be absent.

Protocol B: Normal-Phase Silica Gel Chromatography

If neutral organic impurities (e.g., over-acylated dimers) remain, silica gel chromatography is required.

  • Column Preparation: Pack a glass column with ultra-pure silica gel (230–400 mesh) using Hexanes.

  • Loading: Dissolve the crude oil from Protocol A in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using a step gradient of Hexanes:EtOAc, starting at 9:1 and gradually increasing to 3:1.

    • Causality: N-Moc-L-Phe-OMe is relatively non-polar due to the masking of both the amine and carboxylic acid. It will elute rapidly. More polar neutral impurities will be retained longer on the stationary phase.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm).

    • Validation Step: Pool fractions containing the pure product, concentrate, and analyze via LC-MS to confirm the mass [M+H]⁺ = 238.1.

Protocol C: Chiral Reverse-Phase HPLC

If your synthetic conditions utilized excess strong base (e.g., Triethylamine or LDA), racemization at the α-carbon may have occurred, necessitating chiral separation as standard silica cannot resolve enantiomers.

  • System Setup: Equip the HPLC with a chiral reversed-phase column (e.g., Chiralcel OD-RH).

  • Mobile Phase: Utilize an isocratic mixture of Acetonitrile/Water (typically 50:50 v/v).

  • Execution: Inject the sample at a flow rate of 1.0 mL/min, monitoring UV absorbance at 210 nm and 254 nm.

    • Causality: Separation relies on the differential spatial interaction of the (S) and (R) enantiomers with the chiral stationary phase. The (S)-enantiomer typically elutes first, but this must be verified with an enantiopure standard.

    • Validation Step: Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks. Target ee is >99%.

Section 4: Troubleshooting & FAQs

Q1: My isolated product is a viscous, faint yellow oil instead of a solid. How can I induce crystallization? A1: N-Moc-L-Phe-OMe frequently presents as an oil at room temperature due to its low melting point and the presence of trace solvents. To induce crystallization, ensure absolute removal of residual solvents (MeOH, EtOAc, DCM) by placing the flask under high vacuum (0.1 mmHg) at 40°C for at least 4 hours. Following this, trituration with cold hexanes or pentane, accompanied by scratching the inside of the flask with a glass rod, can provide the nucleation sites necessary to promote solidification.

Q2: I am seeing a persistent baseline spot on my TLC (Hexanes/EtOAc 3:1) that won't elute. What is it, and how do I remove it? A2: A baseline spot in a non-polar solvent system is highly indicative of an ionizable impurity—most likely the hydrolyzed by-product, N-Moc-L-Phenylalanine (free acid), or unreacted L-Phe-OMe hydrochloride. These highly polar species interact strongly with the silica gel. Do not attempt to push them off the column. Instead, redissolve your mixture and repeat Protocol A (LLE) . Ensure your NaHCO₃ wash is fresh and fully saturated to effectively scrub the free acid.

Q3: My chiral HPLC analysis shows 15% of the (R)-enantiomer. How did this racemization occur, and how can I prevent it in the future? A3: Racemization at the α-carbon is a common pitfall in2. It occurs via enolization if an excessive amount of base, or an overly strong/unhindered base, is used during the methoxycarbonylation step. To prevent this in subsequent batches, strictly control the equivalents of your base (e.g., N,N-Diisopropylethylamine/DIPEA) and keep the reaction temperature strictly at or below 0°C during the addition of methyl chloroformate. Alternatively, use a milder inorganic base like NaHCO₃ in a biphasic system (Schotten-Baumann conditions) to suppress enolization.

Q4: Can I use Reverse-Phase HPLC to separate diastereomeric impurities if I am synthesizing a dipeptide later? A4: Yes. As noted in industry standards for , RP-HPLC is highly effective for separating closely related stereoisomers and diastereomers based on subtle differences in hydrophobicity, which normal-phase silica cannot resolve.

References

  • Organic Syntheses. "L-Phenylalanine Methyl Ester Hydrochloride." Org. Syn. Procedure. Available at:[Link]

  • MDPI. "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides." Available at: [Link]

  • ACS Publications. "Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors." Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate. As an N-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate. As an N-protected amino acid ester, this compound presents unique challenges and opportunities in achieving high purity and optimal crystal form. This document provides in-depth troubleshooting, frequently asked questions, and validated experimental protocols to navigate these challenges effectively.

Section 1: Compound Properties & Initial Considerations

A thorough understanding of the physicochemical properties of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate is the foundation for developing a robust crystallization process.

Table 1: Physicochemical Properties of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate and Related Compounds

PropertyValueSource & Comments
IUPAC Name (2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid[1]
Synonyms N-(Methoxycarbonyl)-L-phenylalanine[1]
CAS Number 41844-91-1[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.22 g/mol [1]
Appearance White to off-white solid (predicted)Based on similar amino acid derivatives.[2][3][4]
Melting Point Not experimentally determined in sourced literature.The related L-phenylalanine amide has a melting point of 93-95°C.[5] The final melting point must be determined experimentally.
Solubility Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane; limited solubility in water.Based on general properties of protected amino acid esters.[2][4]
Initial Considerations (Q&A)

Q: What is the minimum required purity of the crude material before attempting crystallization? A: Attempting to crystallize a compound with significant impurities is a common cause of failure. Impurities can inhibit nucleation, slow crystal growth, or co-crystallize, compromising the final purity. A minimum purity of 90% is strongly recommended before proceeding with crystallization for purification.[6] If the crude material is an oil or gum, it often indicates the presence of residual solvents or impurities that should be removed first.[7]

Q: What safety precautions should be taken when handling the compound and solvents? A: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. All solvent handling should be performed in a well-ventilated fume hood. According to its predicted hazard profile, N-(Methoxycarbonyl)-L-phenylalanine may cause skin and eye irritation, as well as respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of N-protected amino acid derivatives.

Q: What are the best starting solvents to screen for crystallization? A: A systematic solvent screen is the most critical step in developing a crystallization process.[8][9] The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[6] For this compound, a good starting point is to screen a range of solvents with varying polarities, such as:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl Acetate, Isopropyl Acetate

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)[10]

  • Ethers: Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)

  • Aromatic Hydrocarbons: Toluene

  • Apolar Solvents (as anti-solvents): Heptane, Hexane

Binary or ternary solvent mixtures often provide superior results compared to single-solvent systems by allowing for finer control over solubility.[11]

Q: My compound is "oiling out" instead of crystallizing. What should I do? A: "Oiling out" or forming an amorphous precipitate occurs when the solution becomes supersaturated too quickly, and the molecules do not have time to arrange themselves into an ordered crystal lattice. This is often due to a high concentration of the solute or a rapid cooling rate. To resolve this, try the following:

  • Re-heat the solution until the oil fully dissolves.

  • Add a small amount of additional solvent (10-20% more) to reduce the level of supersaturation.[12]

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[12]

  • Consider using a different solvent system where the compound's solubility is lower.

Q: No crystals are forming, even after extended cooling. What are my next steps? A: If no crystals form, the solution is likely undersaturated or nucleation is inhibited.

  • Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[12]

  • Add a Seed Crystal: If you have a small amount of solid material from a previous attempt, adding a single, tiny crystal can template the growth.

  • Increase Concentration: If the solution is clear and undersaturated, carefully evaporate some of the solvent and allow it to cool again.[12]

  • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid, which indicates the onset of precipitation.

Q: My crystal yield is very low. How can I improve it? A: A low yield (e.g., <50%) suggests that a significant amount of your compound remains dissolved in the mother liquor.[12] To improve the yield:

  • Optimize Solvent Volume: You may have used too much solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Lower the Final Temperature: Cool the solution to a lower temperature (e.g., 4°C or -20°C, if the solvent allows) to decrease the final solubility.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can concentrate the remaining filtrate and cool it again to obtain a second crop. Note that the purity of the second crop may be lower.

Section 3: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, explaining the underlying scientific principles and offering advanced solutions.

Problem: Persistent Failure to Nucleate

Q: I've tried scratching and cooling, but still see no crystals. How can I be certain my solution is supersaturated, and what else can I do? A: Supersaturation is the essential driving force for crystallization.[13] To confirm supersaturation, take a drop of the solution on a glass rod and let the solvent evaporate; a solid film or residue indicates the compound is in solution. If nucleation is the barrier, more energetic methods may be required. One effective technique is sonication. Briefly placing the flask in an ultrasonic bath can induce nucleation by creating localized areas of high pressure. Another strategy is to change the crystallization method entirely, for example, from cooling crystallization to vapor diffusion with an anti-solvent, which establishes supersaturation much more gradually.

Problem: Oiling Out and Amorphous Precipitation

Q: I understand why my compound oils out, but how can I convert an existing oil into crystals without starting over? A: Converting an oil to a crystalline solid can be challenging but is often possible. The key is to provide the molecules with the energy and time to rearrange.

  • Solvent Titration: While stirring the oil, slowly add a small amount of an anti-solvent. This can sometimes shock the system into forming a solid.

  • Temperature Cycling: Try cycling the temperature. Cool the oil to a very low temperature to make it a rigid glass, then allow it to warm slowly. The energy input during warming can sometimes be sufficient to overcome the activation barrier to crystallization.

  • Vigorous Agitation: Sometimes, vigorous stirring or trituration (grinding the oil with a glass rod against the side of the flask) can provide the mechanical energy needed to induce crystallization.

Problem: Poor Crystal Quality (Needles, Plates, or Very Fine Powder)

Q: My compound crystallizes, but I get very fine needles or a powder, which is difficult to filter and dry. How can I grow larger, more robust crystals? A: Crystal habit (shape) and size are primarily influenced by the solvent environment and the rate of growth.[13]

  • Slowing Crystal Growth: Rapid growth often leads to small or needle-like crystals. The most effective way to slow growth is to reduce the rate of cooling.[12] A programmed, non-linear cooling profile, where cooling is very slow at the beginning of crystallization, can be highly effective.[14][15]

  • Solvent Effects: The solvent can interact with different faces of a growing crystal, inhibiting growth in certain directions and thus altering the crystal habit.[16] Experimenting with different solvents or solvent mixtures can lead to more equant (less needle-like) crystals. For instance, solvents capable of hydrogen bonding may interact differently with the amide and ester groups of your molecule compared to aprotic solvents.[6][16]

Section 4: Experimental Protocols

These protocols provide a structured approach to developing and optimizing a crystallization procedure.

Protocol 1: Systematic Small-Scale Solvent Screening

This protocol aims to efficiently identify promising solvent systems for crystallization.

  • Preparation: Dispense approximately 15-25 mg of your crude (but >90% pure) compound into several small, clean vials (e.g., 4 mL vials).

  • Solvent Addition: To each vial, add a different test solvent dropwise at room temperature until the solid just dissolves. Record the approximate volume of solvent used. If the solid is insoluble in ~1 mL of solvent, it may be a poor choice for cooling crystallization but a good candidate for an anti-solvent.

  • Heating & Cooling: For vials where the solid dissolved, place them in a refrigerator (4°C) or freezer (-20°C) and observe after several hours. For vials where the solid was sparingly soluble, gently heat the mixture until the solid dissolves. Then, allow it to cool slowly to room temperature, followed by further cooling.

  • Observation: Record the outcome for each solvent: no crystals, amorphous solid, oil, or high-quality crystals. Note the approximate yield and quality of any crystals formed. This data will inform your choice for a larger-scale experiment.

Protocol 2: Optimized Cooling Crystallization

This protocol is for a larger-scale crystallization based on the results of the solvent screen.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add your compound. Add the chosen solvent (or solvent system) in portions, while gently heating and stirring, until the solid is completely dissolved. Add a slight excess of solvent (~5-10%) to prevent premature crystallization.[12]

  • Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Controlled Cooling: Cover the flask and allow it to cool slowly and undisturbed. To slow the cooling rate, you can place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite). An ideal crystallization should show initial crystal formation within 15-30 minutes, with growth continuing over several hours.[12]

  • Maturation: Once the solution has reached room temperature, you can move it to a refrigerator or ice bath to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Section 5: Visual Workflows

Diagram 1: Troubleshooting Crystallization Issues

G start Start Crystallization (Cooling) outcome Observe Outcome After Cooling start->outcome no_xtal No Crystals (Clear Solution) outcome->no_xtal Problem oil_out Oiling Out / Amorphous Solid outcome->oil_out Problem good_xtal Good Crystals Formed outcome->good_xtal Success induce_nuc Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_xtal->induce_nuc reheat Re-heat to dissolve oil oil_out->reheat isolate Isolate & Dry Crystals good_xtal->isolate check_sat Still No Crystals? induce_nuc->check_sat check_sat->good_xtal No concentrate Concentrate Solution: Evaporate some solvent and re-cool check_sat->concentrate Yes concentrate->outcome add_solvent Add more solvent (10-20%) reheat->add_solvent slow_cool Cool much slower (Insulate flask) add_solvent->slow_cool slow_cool->outcome

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Systematic Solvent Screening Workflow

G start Weigh ~20mg Compound into multiple vials add_solvent Add different solvent to each vial dropwise at Room Temp start->add_solvent observe_rt Observe at RT add_solvent->observe_rt soluble Soluble at RT observe_rt->soluble Dissolves insoluble Insoluble / Sparingly Soluble observe_rt->insoluble Does not dissolve cool_vial Cool vial to 4°C or -20°C soluble->cool_vial heat_vial Heat vial to dissolve insoluble->heat_vial observe_cold Observe for Crystals cool_vial->observe_cold cool_heated Cool vial slowly to RT, then 4°C heat_vial->cool_heated end Select best solvent(s) for scale-up observe_cold->end cool_heated->observe_cold

Caption: A workflow for systematic solvent and condition screening.

References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2012). ACS Publications. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (2026). Pharmaceutical Technology. [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed. (2005). PubMed. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (2012). ACS Publications. [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - Scite.ai. Scite.ai. [Link]

  • Cas 5241-58-7,H-PHE-NH2 - LookChem. LookChem. [Link]

  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (2018). IFAC-PapersOnLine. [Link]

  • Optimizing Batch Crystallization with Model-based Design of Experiments - National Energy Technology Laboratory. (2023). NETL. [Link]

  • Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process - UMPSA-IR. (2023). Universiti Malaysia Pahang Al-Sultan Abdullah Institutional Repository. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Dynamic Optimization of a Batch Cooling Crystallization Process - ACS Publications. (2005). ACS Publications. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Slow cooling and temperature-controlled protein crystallography - PMC - NIH. (2007). National Center for Biotechnology Information. [Link]

  • Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297 - PubChem - NIH. PubChem. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014). ResearchGate. [Link]

  • H-Phe-NH2, L-Phenylalanine amide, CAS 5241-58-7 - Aapptec Peptides. Aapptec. [Link]

  • Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate. (2008). International Union of Crystallography. [Link]

  • Crystallization Tips - Hampton Research. Hampton Research. [Link]

  • Solubility of Al (Benzyloxycarbonyl)-L-Aspartyl-L-Phenylalanine Methyl Ester Forming a Complex with L-Phenylalanine Methyl Ester in Aqueous System. - R Discovery. (1994). R Discovery. [Link]

  • (S)-3-amino-2-methylpropanoate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Symmetry Breaking in Crystallizations: Different Polymorphic Selection by R- and S- Enantiomers in Achiral Media. (2018). [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents. (1992).
  • N-(Methoxycarbonyl)-L-phenylalanine | C11H13NO4 | CID 13048311 - PubChem. PubChem. [Link]

  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. (2020). MDPI. [Link]

  • rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate - PMC. (2007). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Resolving chiral HPLC peak tailing for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Welcome to the Advanced Chromatography Support Center. As drug development increasingly relies on enantiopure compounds, resolving chromatographic anomalies is critical for accurate quantitation and preparative isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly relies on enantiopure compounds, resolving chromatographic anomalies is critical for accurate quantitation and preparative isolation. This guide provides authoritative, field-proven troubleshooting strategies for resolving chiral HPLC peak tailing specifically for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate , an N-carbamate protected amino acid ester.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does this specific carbamate-protected amino acid ester exhibit severe peak tailing on polysaccharide-based chiral stationary phases (CSPs)? A1: The analyte, N-methoxycarbonyl-L-phenylalanine methyl ester, relies on its carbamate (-NHCOOCH3) and ester functionalities for chiral recognition via hydrogen bonding and dipole-dipole interactions with the CSP (e.g., amylose or cellulose derivatives). However, these same functional groups participate in secondary, non-specific interactions. The carbamate -NH group acts as a hydrogen-bond donor, interacting with acidic residual silanol groups on the underlying silica support of the column[1]. This heterogeneous binding kinetics delays the elution of a fraction of the analyte, manifesting as an asymmetric, tailing peak[1].

Q2: How do mobile phase modifiers functionally eliminate this tailing? A2: Modifiers resolve tailing through competitive shielding. Adding a small percentage (typically 0.1% v/v) of an additive like Trifluoroacetic acid (TFA) or Diethylamine (DEA) introduces molecules that preferentially interact with highly active residual silanols[2][3]. Basic additives like DEA shield free silanol groups via ionic interactions[3], while acidic modifiers like TFA suppress silanol ionization and mask these active sites[4]. For neutral or slightly acidic carbamates, this masking effectively restricts the analyte to interacting solely with the chiral selector, restoring peak symmetry.

Q3: Could the peak tailing be a hardware issue rather than a chemical one? A3: Yes. If tailing is predominantly observed on early-eluting peaks, it is frequently caused by extra-column effects. Dead volume in capillary connections, mismatched tubing, or an oversized detector flow cell will distort peak shape, mimicking chemical tailing[5][6]. Microleakage or poor fitting connections can also severely degrade the performance and reproducibility of the chromatographic analysis[6].

Part 2: Visualizing the Problem and the Workflow

To effectively troubleshoot, we must first understand the molecular pathways causing the tailing, followed by a logical decision tree to isolate the root cause.

InteractionMechanism Analyte (S)-Methyl 2-((methoxycarbonyl)amino) -3-phenylpropanoate CSP Polysaccharide CSP (e.g., Amylose Carbamate) Analyte->CSP Chiral Recognition (H-bonds, π-π) Silanol Residual Acidic Silanols on Silica Support Analyte->Silanol Non-specific Binding (Causes Tailing) Modifier Mobile Phase Additive (e.g., 0.1% TFA / DEA) Modifier->Silanol Competitive Shielding (Masks active sites)

Mechanistic pathways of analyte-stationary phase interactions and silanol masking.

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.5) CheckVol Check Extra-Column Volume & Connections Start->CheckVol FixVol Minimize Dead Volume Check Fittings CheckVol->FixVol High Volume EvalMod Evaluate Organic Modifiers (Switch IPA to EtOH) CheckVol->EvalMod Volume OK Resolved Peak Symmetrization Achieved (Tf ≤ 1.2) FixVol->Resolved AddTFA Add 0.1% TFA or DEA to Mask Silanols EvalMod->AddTFA Tailing Persists EvalMod->Resolved Shape Improves CheckLoad Reduce Injection Volume Match Sample Solvent AddTFA->CheckLoad Still Tailing AddTFA->Resolved Shape Improves CheckLoad->Resolved

Chiral HPLC Peak Tailing Troubleshooting Workflow for Amino Acid Derivatives.

Part 3: Quantitative Impact of Mobile Phase Optimization

Selecting the correct organic modifier and additive is the most effective way to eliminate chemical tailing. Ethanol (EtOH) frequently acts as a superior polar modifier compared to isopropanol (IPA) for suppressing tailing and reducing retention times in chiral separations[7].

The table below summarizes the expected quantitative impact of various mobile phase compositions on the Tailing Factor (Tf) and Resolution (Rs) for this class of compounds on an Amylose-based CSP.

Mobile Phase Composition (v/v)Tailing Factor (Tf)Resolution (Rs)Mechanistic Observation
Hexane / IPA (80:20)2.31.8Unshielded silanol interactions cause severe tailing and broad peaks.
Hexane / EtOH (80:20)1.82.4Improved H-bond dynamics; EtOH acts as a superior polar modifier[7].
Hexane / EtOH / DEA (80:20:0.1)1.33.0Basic shielding of residual silanols improves peak symmetry[3].
Hexane / EtOH / TFA (80:20:0.1)1.1 3.5 Acidic masking completely suppresses silanol ionization, optimizing Rs[4].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST). This ensures that any observed improvement in peak shape is statistically valid and not an artifact of sample overloading or solvent mismatch.

Step 1: Mobile Phase Preparation & Equilibration
  • Formulate the Baseline Eluent: Prepare a mixture of Hexane and Ethanol (80:20, v/v).

  • Introduce the Modifier: Add 0.1% (v/v) Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication or vacuum filtration. The presence of TFA plays a critical role in enhancing chromatographic efficiency by masking residual silanols[4].

  • Column Equilibration: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min until the baseline is stable.

  • Temperature Control: Maintain a stable column temperature (e.g., 25 °C). Enantioseparation is an enthalpy-driven process; temperature fluctuations will directly impact resolution and retention time[3][7].

Step 2: Sample Preparation (Preventing Solvent Mismatch)
  • Diluent Selection: Dissolve the racemic standard (containing both R and S enantiomers) in the exact mobile phase to a concentration of 0.5 mg/mL. Causality note: Injecting a sample dissolved in a solvent with greater solvating power than the mobile phase (e.g., 100% THF or Ethyl Acetate) will cause severe distortion of the chromatographic peaks and induce artificial tailing[8].

  • Sensitivity Solution: Prepare a Sensitivity Solution by diluting the standard to 0.1% of the nominal concentration.

Step 3: System Suitability Testing (SST) Execution

Execute the following injection sequence to validate the system:

  • Blank Injection (Diluent): Inject 10 µL of the mobile phase. Validation: Confirms no carryover, ghost peaks, or baseline drift.

  • Sensitivity Injection: Inject 10 µL of the Sensitivity Solution. Validation: Verifies the Signal-to-Noise (S/N) ratio is ≥ 10, ensuring the detector flow cell and optics are functioning correctly.

  • Resolution Injection: Inject 10 µL of the racemic standard.

    • Acceptance Criteria 1: The resolution (Rs) between the (R) and (S) enantiomers must be ≥ 2.0.

    • Acceptance Criteria 2: The USP Tailing Factor (Tf) for the (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate peak must be ≤ 1.5[4].

Step 4: Column Regeneration (If Tailing Persists)

If tailing persists (Tf > 1.5) despite chemical optimization and hardware checks, the chiral column may be degraded or contaminated by strongly retained matrix components.

  • Backflush Procedure: Reverse the column flow direction (ensure the column allows backflushing; check manufacturer guidelines).

  • Wash Cycle: Perform an extensive 12-hour backflush with the mobile phase or 100% Ethanol at a reduced flow rate (0.5 mL/min). This procedure has been shown to significantly enhance column performance, reducing peak tailing factors from >2.5 down to 1.0[9].

References

  • [Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background] - chromatographyonline.com - 2

  • [HPLC Troubleshooting Guide] - sigmaaldrich.com -5

  • [HPLC TROUBLESHOOTING: A REVIEW] - jetir.org - 1 4.[The LC Handbook] - agilent.com - 6

  • [Frequently Asked Questions] - chiraltech.com - 8

  • [Enantiomeric LC separation of valsartan on amylose based stationary phase] - imrpress.com - 4 7.[Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase] - brieflands.com - 3

  • [Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography] - nih.gov - 7 9.[Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration] - scirp.org - 9

Sources

Optimization

Technical Support Center: Troubleshooting (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective deprotection of amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective deprotection of amino acid derivatives. This guide provides authoritative, field-proven troubleshooting strategies for handling (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate (commonly referred to as Moc-Phe-OMe).

The "Double-Methyl" Dilemma: Molecular Profile

Moc-Phe-OMe presents a notorious chemoselectivity challenge in peptide and organic synthesis. The molecule is flanked by two sterically and electronically similar protecting groups:

  • An N-terminal methoxycarbonyl (Moc) carbamate.

  • A C-terminal methyl ester .

Because both groups are methyl-based, standard deprotection conditions often lead to catastrophic side reactions. Differentiating them requires exploiting subtle mechanistic differences—specifically, the ester's susceptibility to nucleophilic acyl substitution versus the carbamate's vulnerability to SN2 attack on its methyl ether oxygen or cleavage via hard Lewis acids.

Mechanistic Pathway Analysis

The following diagram illustrates the logical relationships and divergent pathways required to achieve selective or global deprotection without compromising the (S)-stereocenter.

G Start (S)-Moc-Phe-OMe (Starting Material) Path1 Mild Base / Peroxide (LiOH/H2O2) Start->Path1 C-terminal target Path2 Nucleophilic Thiolate (2-Mercaptoethanol, K3PO4) Start->Path2 N-terminal target Path3 Strong Lewis Acid (TMSI, then H2O) Start->Path3 Global target Product1 Moc-Phe-OH (Selective C-Deprotection) Path1->Product1 High ee% Side1 Epimerization (Racemic Mixture) Path1->Side1 If strong base (NaOH) used Product2 H-Phe-OMe (Selective N-Deprotection) Path2->Product2 Preserves ester Side2 Diketopiperazine (DKP Formation) Product2->Side2 If free base left unprotonated Product3 L-Phenylalanine (Global Deprotection) Path3->Product3 Cleaves both groups

Pathway analysis for the selective and global deprotection of Moc-Phe-OMe.

Troubleshooting Matrix: Resolving Common Side Reactions

When deprotection fails, the analytical signature of the byproduct dictates the corrective action. Use this matrix to diagnose and resolve common experimental failures.

Side ReactionRoot CauseAnalytical SignatureCorrective Action
Epimerization Alpha-proton abstraction by strong base (e.g., NaOH) during ester hydrolysis.Chiral HPLC shows split peak; optical rotation drops.Switch to LiOH/H2O2 at 0°C to leverage the alpha-effect.
Diketopiperazine (DKP) Formation Intermolecular aminolysis of the free H-Phe-OMe base[1].LC-MS shows [2M-2(MeOH)+H]+ = 295.1; white insoluble precipitate.Isolate and store as HCl or TFA salt; neutralize only in situ.
Transesterification Nucleophilic attack by alcoholic solvents (e.g., EtOH).LC-MS shows +14 Da (ethyl ester) or +42 Da (isopropyl ester).Avoid alcoholic solvents during base-catalyzed steps; use THF/H2O.
Incomplete Moc Cleavage Insufficient nucleophilicity or Lewis acidity.Presence of starting material [M+H]+ = 238.1.Ensure anhydrous conditions for TMSI; use fresh 2-mercaptoethanol.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when applying the optimized protocols detailed in Section 5.

Target ProductDeprotection StrategyReagent SystemTempYieldee%Primary Side Reaction Avoided
H-Phe-OMe Nucleophilic SN22-Mercaptoethanol, K3PO475°C>85%>99%Ester hydrolysis
Moc-Phe-OH Alpha-effect HydrolysisLiOH, 30% H2O20°C>90%>99%Epimerization
L-Phe Lewis Acid SilylationTMSI (3.5 eq)0°C → RT>95%>98%Partial deprotection

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Protocol A: Selective N-Terminal Deprotection (Yielding H-Phe-OMe)

Standard hydrogenolysis (Pd/C) fails for Moc groups, and strong acids (HBr/AcOH) or Lewis acids (TMSI) often co-cleave the methyl ester. We recommend a nucleophilic thiolate SN2 deprotection (2)[2].

  • Causality: 2-Mercaptoethanol in the presence of a mild base generates a thiolate that selectively attacks the sterically accessible methyl group of the Moc carbamate via SN2. This releases the carbamate anion, which rapidly decarboxylates. The methyl ester remains untouched because the thiolate is not basic enough to hydrolyze it[2].

  • Step-by-Step Methodology:

    • Dissolve Moc-Phe-OMe (1.0 eq) in anhydrous N,N-dimethylacetamide (DMAc) to a concentration of 0.2 M.

    • Add K3PO4 (3.0 eq) and 2-mercaptoethanol (5.0 eq).

    • Stir the suspension at 75°C for 12 hours under an inert atmosphere.

    • Cool to room temperature, dilute with EtOAc, and wash thoroughly with water and brine to remove DMAc and excess thiol.

    • Extract the organic layer with 1M aqueous HCl. The product (H-Phe-OMe) will move to the aqueous layer, leaving unreacted starting material behind.

    • Basify the aqueous layer to pH 8 with saturated NaHCO3, extract with DCM, dry over Na2SO4, and immediately add 1.1 eq of HCl in dioxane. Concentrate in vacuo to yield the stable H-Phe-OMe·HCl salt.

  • Validation Checkpoint: Perform LC-MS to confirm [M+H]+ = 180.1 (loss of 58 Da Moc group). 1H NMR (DMSO-d6) must show the disappearance of the ~3.5 ppm singlet (carbamate methyl) while retaining the ~3.6 ppm singlet (ester methyl).

Protocol B: Selective C-Terminal Deprotection (Yielding Moc-Phe-OH)
  • Causality: Standard NaOH/MeOH hydrolysis causes epimerization because the alpha-proton of phenylalanine is rendered acidic by the adjacent phenyl ring and ester. By using lithium hydroperoxide (LiOOH), we exploit the "alpha-effect." The hydroperoxide anion is highly nucleophilic but significantly less basic than hydroxide, driving rapid ester cleavage before alpha-proton abstraction can occur (3)[3].

  • Step-by-Step Methodology:

    • Dissolve Moc-Phe-OMe (1.0 eq) in a 3:1 mixture of THF/H2O (0.1 M) and cool to 0°C.

    • Add 30% aqueous H2O2 (3.0 eq), followed by LiOH·H2O (1.5 eq).

    • Stir at 0°C for 2 hours, monitoring by TLC.

    • Quench excess peroxide by carefully adding 1.5 M aqueous Na2SO3.

    • Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Validation Checkpoint: Run chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to verify >99% ee. 1H NMR must show the loss of the 3.6 ppm singlet (ester methyl) but retention of the 3.5 ppm singlet (carbamate methyl).

Protocol C: Global Deprotection (Yielding L-Phenylalanine)
  • Causality: Iodotrimethylsilane (TMSI) is a hard Lewis acid that silylates both the carbamate and ester carbonyls. Subsequent SN2 attack by iodide on the methyl groups yields volatile methyl iodide and silyl intermediates, which collapse to the free amine and carboxylic acid upon aqueous workup (4)[4].

  • Step-by-Step Methodology:

    • Dissolve Moc-Phe-OMe (1.0 eq) in strictly anhydrous DCM under argon and cool to 0°C.

    • Add TMSI (3.5 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding methanol (to destroy excess TMSI), followed by water.

    • Wash the aqueous layer with diethyl ether to remove organic impurities and benzyl iodide byproducts.

    • Lyophilize the aqueous layer to yield L-Phenylalanine.

  • Validation Checkpoint: Ninhydrin stain on TLC must be positive (purple). LC-MS must show [M+H]+ = 166.1.

Expert FAQs

Q: Why did my selectively deprotected H-Phe-OMe sample turn into a white precipitate overnight? A: Free alpha-amino methyl esters are highly prone to intermolecular aminolysis, forming diketopiperazines (DKP). Phenylalanine derivatives are especially susceptible due to favorable stacking interactions during the transition state (1)[1]. Always store the deprotected product as an HCl or TFA salt and neutralize only immediately prior to the next coupling step.

Q: Can I use Barium Hydroxide (Ba(OH)2) for ester hydrolysis to avoid epimerization? A: While Ba(OH)2 is sometimes used for sensitive esters, the risk of concurrent Moc cleavage and epimerization remains unacceptably high for Moc-Phe-OMe. The LiOH/H2O2 protocol is vastly superior for maintaining stereochemical integrity[3].

Q: Why can't I just use standard Palladium on Carbon (Pd/C) hydrogenation to remove the Moc group? A: Unlike the Benzyloxycarbonyl (Cbz) group, which undergoes facile hydrogenolysis due to the stability of the benzyl radical/cation intermediate, the methoxycarbonyl (Moc) group lacks this benzylic activation. Pd/C will be completely unreactive toward Moc-Phe-OMe.

References

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol Source: Organic Letters - ACS Publications URL:[Link]

  • 6.3 Methyl Esters and Derivatives Source: Thieme Connect URL:[Link]

  • TMSI-Promoted Vinylogous Michael Addition of Siloxyfuran to 2-Substituted Chromones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nα-Protecting Groups in Solid-Phase Synthesis: Fmoc-L-Phenylalanine vs. Msc-L-Phenylalanine

Introduction: The Lynchpin of Peptide Synthesis Solid-phase peptide synthesis (SPPS) has revolutionized the way researchers and drug developers create peptides, transforming it from a painstaking art into a systematic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Lynchpin of Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way researchers and drug developers create peptides, transforming it from a painstaking art into a systematic and often automated process.[1][2][3] The core principle of SPPS lies in the sequential, stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[2][3] This entire process hinges on a critical chemical tactic: the use of a temporary protecting group on the α-amino (Nα) group of the incoming amino acid. This protection is vital to prevent uncontrolled polymerization and to dictate the precise sequence of the final peptide.[3][4]

While several strategies exist, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection scheme has become the de facto industry standard, prized for its mild deprotection conditions.[5][6] However, the vast chemical space of peptide chemistry continually prompts exploration into alternative protecting groups that may offer unique advantages in specific contexts.

This guide provides an in-depth, objective comparison between the universally adopted Fmoc-L-phenylalanine and an alternative building block, (Methylsulfonyl)ethoxycarbonyl-L-phenylalanine (Msc-L-phenylalanine) . We will dissect their chemical properties, compare their performance under typical SPPS conditions, and provide validated experimental protocols.

A Note on Nomenclature: The query specified "(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate." It is crucial to clarify that this molecule, featuring a methoxycarbonyl (Moc) group and a C-terminal methyl ester, is not a standard building block for SPPS. The methyl ester blocks the carboxylic acid needed to couple the first amino acid to common hydroxyl- or amino-functionalized resins (e.g., Wang or Rink Amide resin).[1] Therefore, for a scientifically relevant comparison within the context of SPPS, we will evaluate the more pertinent Msc protecting group, which, like Fmoc, is base-labile and designed for peptide synthesis.

Chapter 1: Profiling the Protecting Groups

The selection of a protecting group is dictated by its deprotection chemistry and its stability towards other reagents used during the synthesis cycle—a concept known as orthogonality.

Fmoc-L-Phenylalanine: The Established Workhorse

The Fmoc group is a urethane-type protecting group celebrated for its lability under mild basic conditions.[] This property forms the foundation of the Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base, while acid-labile tert-butyl (tBu)-based side-chain protecting groups remain intact until the final acid-mediated cleavage from the resin.[][9]

cluster_FmocPhe Fmoc-L-Phenylalanine FmocPhe Fmoc-NH-CH(CH₂Ph)-COOH

Caption: Chemical structure of Fmoc-L-Phenylalanine.

Mechanism of Deprotection: The removal of the Fmoc group is a rapid β-elimination reaction initiated by a secondary amine, most commonly piperidine.[][10][11] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide. The piperidine serves a dual role: acting as the base and subsequently scavenging the electrophilic DBF to prevent it from irreversibly reacting with the newly liberated amine of the peptide chain.[10][12]

Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine DBF Dibenzofulvene + CO₂ Intermediate1->DBF β-elimination Free_Amine H₂N-Peptide-Resin Intermediate1->Free_Amine Piperidine Piperidine Adduct DBF-Piperidine Adduct Piperidine->Adduct DBF->Adduct

Caption: Base-mediated β-elimination of the Fmoc group.

Msc-L-Phenylalanine: The Orthogonal Alternative

The 2-(Methylsulfonyl)ethoxycarbonyl (Msc) group is also a urethane-type protecting group that is removed via a base-induced β-elimination. However, its chemical stability and deprotection requirements are markedly different from Fmoc, carving out a niche for it in specialized synthetic applications.

cluster_MscPhe Msc-L-Phenylalanine MscPhe Msc-NH-CH(CH₂Ph)-COOH

Caption: Chemical structure of Msc-L-Phenylalanine.

Mechanism of Deprotection: Cleavage of the Msc group is also initiated by a base abstracting a proton, but it requires significantly stronger basic conditions (e.g., 1.0 N NaOH) compared to Fmoc. This is followed by a similar β-elimination to release the free amine, carbon dioxide, and methyl vinyl sulfone.

Msc Deprotection Mechanism Msc_Peptide Msc-NH-Peptide-Resin Intermediate_Msc Carbanion Intermediate Msc_Peptide->Intermediate_Msc + Strong Base Byproducts Methyl Vinyl Sulfone + CO₂ Intermediate_Msc->Byproducts β-elimination Free_Amine_Msc H₂N-Peptide-Resin Intermediate_Msc->Free_Amine_Msc StrongBase Strong Base (e.g., NaOH)

Caption: Strong base-mediated β-elimination of the Msc group.

Chapter 2: Head-to-Head Performance Comparison in SPPS

The choice between Fmoc and Msc is not arbitrary; it has profound implications for the entire synthesis strategy, from reaction conditions to the potential for side reactions.

FeatureFmoc-L-PhenylalanineMsc-L-PhenylalanineRationale & Implications
Deprotection Reagent 20-50% Piperidine in DMF.[11]Strong bases (e.g., 1.0 N NaOH, Ba(OH)₂).Fmoc's mild conditions are its greatest asset , preserving acid-labile side-chain groups and the resin linkage. Msc's harsh conditions are incompatible with standard SPPS resins and can hydrolyze the peptide backbone, making it unsuitable for repetitive Nα-deprotection.
Reaction Kinetics Very fast; half-life on the order of seconds.Slower and requires harsher conditions.Rapid Fmoc deprotection enhances overall synthesis efficiency, a key factor for automated synthesizers and the production of long peptides.[]
Orthogonality Stable to acids (TFA). Cleaved by mild base.Extremely stable to strong acids (TFA, HF) and catalytic hydrogenolysis. Cleaved by strong base.This is the key differentiator. Fmoc is orthogonal to the Boc/tBu strategy. Msc provides an alternative orthogonality, useful when a group must withstand both mild base (piperidine) and strong acid (TFA), making it a valuable tool for side-chain protection in complex syntheses (e.g., branched peptides).
Synthesis Monitoring Excellent. The DBF-piperidine adduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of deprotection.[10]None. Deprotection completion must be checked offline with qualitative tests (e.g., Kaiser test) after neutralization.The ability to monitor Fmoc removal is a major advantage for process control and troubleshooting in automated SPPS.
Common Side Reactions Aspartimide formation, diketopiperazine formation, racemization of sensitive residues (e.g., Cys, His).[13][14][15]Prone to all base-catalyzed side reactions, potentially exacerbated by the stronger base required. Detailed data for Nα-Msc use is limited.Fmoc side reactions are well-documented and can be mitigated with optimized protocols. The harsh conditions for Msc deprotection would likely lead to significant peptide degradation and epimerization if used cyclically.
Solubility Fmoc-amino acids have poor aqueous solubility, mandating the use of polar aprotic solvents like DMF.[16][17]The sulfonyl group in Msc may enhance the solubility of protected peptides.Peptide aggregation is a major cause of failed syntheses.[13][14] While Msc may offer a solubility advantage, this is more relevant when it's used on a side chain rather than as the primary Nα-protecting group.

Chapter 3: Experimental Workflows & Protocols

The theoretical differences are best understood through practical application. Below are standardized protocols for incorporating an amino acid using each strategy.

cluster_workflow General SPPS Cycle Start Start with Peptide-Resin (Nα-Protected) Deprotection 1. Nα-Deprotection Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple next Fmoc-AA-OH Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat Cycle End Elongated Peptide-Resin (Nα-Protected) Wash2->End

Caption: The iterative workflow of solid-phase peptide synthesis.

Protocol 1: Standard SPPS Cycle with Fmoc-L-Phenylalanine

This protocol describes a single, manual coupling cycle on a 0.1 mmol scale using Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin (~1.0 mmol/g loading) in 10 mL of N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL portion of the piperidine solution for 15 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to completely remove residual piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-L-phenylalanine (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 0.6 mmol) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm reaction completion (a negative test shows yellow beads).[18]

    • If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated ("double coupling").

    • Once complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (2 x 10 mL). The resin is now ready for the next cycle.

Protocol 2: Analysis of Msc-L-Phenylalanine in a SPPS Context

Attempting a standard SPPS cycle with Nα-Msc protection highlights its incompatibility. The deprotection step is the critical point of failure.

  • Hypothetical Deprotection: To cleave the Msc group, one would need to treat the resin with a strong base like 1N NaOH.

  • Consequence: This treatment would not only cleave the Msc group but also readily hydrolyze the ester linkage anchoring the peptide to standard Wang or 2-chlorotrityl resins and would likely cleave peptide bonds within the sequence itself. This lack of orthogonality makes Nα-Msc-amino acids unsuitable for the iterative nature of SPPS.

Protocol 3: Final Peptide Cleavage from Resin

This protocol is applicable after the full peptide sequence has been assembled using the Fmoc strategy.

  • Final Fmoc Removal: Perform the deprotection step as described in Protocol 1 to remove the terminal Fmoc group.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.

  • Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin (10 mL/g of resin).[9][19]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the final peptide pellet under vacuum. The crude peptide can then be purified by RP-HPLC.

Chapter 4: Conclusion and Strategic Recommendations

The comparison between Fmoc-L-phenylalanine and Msc-L-phenylalanine is not a simple matter of choosing the "better" reagent, but rather understanding their designated roles in the vast toolbox of peptide synthesis.

Fmoc-L-Phenylalanine is the undisputed champion for routine, linear solid-phase peptide synthesis. Its success is built on a foundation of mild, rapid deprotection chemistry that is orthogonal to the widely used acid-labile side-chain protecting groups and is easily automated and monitored.[6][][13] For the vast majority of researchers, scientists, and drug developers, the Fmoc/tBu strategy provides the most reliable, efficient, and high-yielding path to their target peptides.

Msc-protected amino acids, by contrast, are specialized tools for advanced applications. The group's extreme stability to both acid and mild base makes it an ideal orthogonal side-chain protecting group . Its primary application is in the synthesis of complex architectures, such as branched peptides, where a specific side-chain amine (e.g., on lysine) must remain protected through all the standard Nα-Fmoc deprotection and final TFA cleavage steps, only to be unmasked later under specific strong-base conditions for further modification.

References

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). A Comparative Guide to Msc and Fmoc Protecting Groups in Chemical Synthesis.
  • BOC Sciences. (n.d.).
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • BenchChem. (2025). Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu.
  • BenchChem. (2025). A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc.
  • Al-Warhi, T., et al. (n.d.).
  • BenchChem. (2025). Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis (SPPS).
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • Coin, I., et al. (2015). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Wotal. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Google Patents. (n.d.). WO2013115813A1 - Water soluble solid phase peptide synthesis.
  • Nowick Laboratory. (n.d.).
  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry.
  • ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
  • Yamada, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC.
  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • RSC Publishing. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Fmoc-D-Phe(2-F)-OH Coupling Efficiency.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • SelectScience. (2018, December 4). Peptide Cleavage and Protected Cleavage Procedures.
  • G-ULT. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH.
  • ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • CPC Scientific. (n.d.). Overview of Custom Peptide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Sigma-Aldrich. (n.d.).

Sources

Comparative

Comparative Guide: Validation of Chiral Purity for (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Batches

Executive Summary & Molecular Context The synthesis of enantiopure active pharmaceutical ingredients (APIs) demands rigorous analytical control. For phenylalanine derivatives like (S)-methyl 2-((methoxycarbonyl)amino)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The synthesis of enantiopure active pharmaceutical ingredients (APIs) demands rigorous analytical control. For phenylalanine derivatives like (S)-methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate (N-Moc-L-Phe-OMe), validating chiral purity (enantiomeric excess, ee ) is a critical quality attribute. The presence of the N-methoxycarbonyl and methyl ester protecting groups fundamentally alters the molecule's physicochemical profile compared to free L-phenylalanine. These modifications eliminate zwitterionic behavior, increase solubility in organic solvents, and introduce distinct hydrogen-bonding domains.

As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Chiral Nuclear Magnetic Resonance (NMR). The objective is to provide researchers with mechanistically grounded, self-validating protocols for batch release and process screening.

Mechanistic Principles of Chiral Recognition

To achieve baseline resolution ( Rs​≥1.5 ) between the (S) and (R) enantiomers of Moc-Phe-OMe, the analytical system must exploit the specific steric and electronic features of the molecule.

  • Hydrogen Bonding: The carbamate N-H acts as a potent hydrogen bond donor, while the carbamate C=O and ester C=O act as acceptors. Normal-phase chromatography preserves these dipole-dipole interactions, which are critical for docking the analyte into the chiral grooves of polysaccharide-based chiral stationary phases (CSPs) 1.

  • π−π Interactions: The phenyl ring of the propanoate backbone engages in π−π stacking with the derivatized aromatic rings (e.g., 3,5-dimethylphenylcarbamate) of the CSP.

  • Steric Rigidity: The esterification of the carboxyl group removes the flexibility of the free acid, rigidifying the transient diastereomeric complex formed between the analyte and the chiral selector. Studies on N-protected amino acid esters demonstrate that methyl esters exhibit superior enantioseparation compared to their free acid counterparts due to this enhanced steric recognition 2.

Comparative Analysis of Analytical Modalities

  • Chiral HPLC (Normal Phase): The gold standard for regulatory batch release. Using amylose or cellulose-based CSPs, normal-phase conditions (e.g., Hexane/Isopropanol) maximize the chiral recognition energy by minimizing solvent competition for hydrogen bonds. It offers the highest sensitivity for detecting trace (R)-enantiomer impurities down to 0.05% limits of quantitation (LOQ) 3.

  • Chiral SFC: Replaces toxic hexane with supercritical CO 2​ . SFC provides orthogonal selectivity and significantly faster analysis times (often <5 minutes) due to the high diffusivity and low viscosity of supercritical CO 2​ . It is ideal for high-throughput process optimization.

  • Chiral NMR: Utilizes chiral solvating agents (CSAs) like the (FK) 4​ oligopeptide. While less sensitive than chromatography, NMR provides absolute structural confirmation without the need for a physical (R)-enantiomer reference standard, relying instead on the divergence of 13 C or 1 H signals 4.

Quantitative Performance Comparison

Analytical ModalityStationary Phase / ReagentMobile Phase / SolventTypical Resolution ( Rs​ )Analysis TimeLimit of Quantitation (LOQ)
Normal-Phase HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (90:10)> 2.515–20 min0.05%
Reversed-Phase HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Water (0.1% TFA) / Acetonitrile1.8–2.225–30 min0.10%
Chiral SFC Amylose tris(3,5-dimethylphenylcarbamate)Supercritical CO 2​ / Methanol> 2.03–5 min0.10%
Chiral NMR (FK) 4​ Oligopeptide CSACD 3​ ODN/A (Signal Divergence)10–15 min~1.00%

Experimental Protocols: Establishing a Self-Validating System

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every run independently verifies its resolving power and limits of quantitation.

Protocol 1: Normal-Phase Chiral HPLC for Batch Release

Causality of Choice: Normal phase is selected over reversed-phase to prevent highly polar solvents (like water) from disrupting the delicate hydrogen-bonding network required for Moc-Phe-OMe chiral recognition. The non-polar hexane bulk ensures that the analyte's hydrogen bond acceptors are forced to interact exclusively with the CSP's carbamate donors.

  • Step 1: System Suitability Testing (SST). Inject a 1.0 mg/mL solution of racemic Moc-Phe-OMe.

    • Validation Metric: The system must demonstrate a resolution ( Rs​ ) ≥1.5 between the (S) and (R) peaks. This proves the column's chiral cavities are active and not fouled.

  • Step 2: Blank Matrix Injection. Inject the sample diluent (Hexane/IPA 90:10).

    • Validation Metric: Confirm no ghost peaks elute at the retention times of either enantiomer, ruling out carryover or solvent matrix interference.

  • Step 3: Unspiked Batch Analysis. Inject the (S)-Moc-Phe-OMe batch sample at a high concentration (e.g., 5.0 mg/mL) to maximize the signal of any trace impurities.

  • Step 4: The Spiked Recovery (LOQ Validation). Inject the (S)-batch spiked with exactly 0.10% w/w of the (R)-enantiomer.

    • Validation Metric: The (R)-enantiomer peak must be distinctly visible with a Signal-to-Noise (S/N) ratio ≥10 . This step definitively proves that the massive (S)-enantiomer peak is not masking the trace (R)-impurity via peak tailing, validating the method's real-world sensitivity 3.

Protocol 2: Orthogonal Chiral NMR Analysis

Causality of Choice: Chromatographic methods require a physical standard of the (R)-enantiomer to confirm retention time. When such standards are unavailable during early-stage development, NMR with a chiral solvating agent provides an orthogonal, standard-free method to quantify enantiomeric excess by directly observing the splitting of enantiotopic signals.

  • Step 1: Sample Preparation. Dissolve 5 mg of the (S)-Moc-Phe-OMe batch and 10 mg of the (FK) 4​ oligopeptide CSA in 600 μ L of CD 3​ OD 4.

  • Step 2: Acquisition. Acquire a proton-decoupled 13 C NMR spectrum (minimum 1024 scans for adequate S/N).

  • Step 3: Spectral Analysis. Analyze the methoxycarbonyl carbon signal (~52 ppm). In the presence of the CSA, the transient diastereomeric interaction will cause the trace (R)-enantiomer signal to diverge from the main (S)-enantiomer signal. Integration of these bifurcated peaks provides a direct calculation of chiral purity.

Workflow Visualization

Workflow Start Batch: (S)-Methyl 2-((methoxycarbonyl)amino) -3-phenylpropanoate Decision Primary Analytical Goal? Start->Decision Assess Needs HPLC Chiral HPLC (Polysaccharide CSP) High Resolution QC Decision->HPLC Regulatory Release SFC Chiral SFC High Throughput Screening Decision->SFC Process Optimization NMR Chiral NMR (with CSA) Orthogonal ID Decision->NMR Structural Verification Result Validated Chiral Purity (ee > 99.5%) HPLC->Result Rs > 1.5 SFC->Result Rs > 1.5 NMR->Result Signal Divergence

Workflow for selecting chiral purity validation methods for Moc-Phe-OMe.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: SCIRP
  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity Source: ResearchG
  • ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL ST
  • A Bifunctional Phenylalanine–Lysine Oligopeptide Enabling Both Chiral Differentiation and Relative Configuration Analysis by Nuclear Magnetic Resonance Spectroscopy Source: Journal of the American Chemical Society (ACS Public

Sources

Validation

Enantiomeric excess determination of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate using chiral GC

Comparative Guide: Enantiomeric Excess Determination of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate via Chiral GC For researchers in peptide synthesis and chiral drug development, accurately determining the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Enantiomeric Excess Determination of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate via Chiral GC

For researchers in peptide synthesis and chiral drug development, accurately determining the enantiomeric excess (ee) of amino acid derivatives is a critical quality control step. (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate—the N-methoxycarbonyl methyl ester derivative of L-phenylalanine—is a highly volatile, thermally stable compound specifically engineered for gas chromatography (GC) analysis.

Because native amino acids are zwitterionic and non-volatile, they must be derivatized prior to GC analysis. The derivatization of phenylalanine using methyl chloroformate (MCF) rapidly yields this specific carbamate-ester derivative without inducing racemization, thereby preserving the true enantiomeric ratio of the original sample[1]. This guide objectively compares the performance of two leading chiral GC stationary phases—Chirasil-L-Val and Permethylated γ -Cyclodextrin—for the enantiomeric resolution of this analyte.

Mechanistic Causality: Derivatization and Chiral Recognition

The Derivatization Rationale

Traditional esterification and acylation of amino acids require elevated temperatures and strong acidic catalysts, which can inadvertently cause racemization at the α -carbon. In contrast, the MCF derivatization method operates under mild, aqueous-alcoholic conditions at room temperature[2]. MCF reacts instantly with the primary amine of phenylalanine to form an N-methoxycarbonyl group, while simultaneously esterifying the carboxylic acid in the presence of methanol and pyridine[1]. This dual-protection eliminates the intermolecular hydrogen-bonding networks responsible for high boiling points, creating a highly volatile analyte perfectly suited for GC-MS or GC-FID.

Chiral Stationary Phase (CSP) Mechanisms

Once volatilized, the enantiomers must be separated using a chiral selector. The two most effective CSPs for this derivative operate via fundamentally different mechanisms:

  • Chirasil-L-Val (Amino Acid-Based Phase): This phase consists of L-valine-tert-butylamide coupled to a polysiloxane backbone. Chiral recognition relies on the formation of transient, diastereomeric hydrogen-bonded complexes between the amide protons of the stationary phase and the carbamate/ester carbonyls of the analyte[1].

  • Permethylated γ -Cyclodextrin (Inclusion-Based Phase): This phase utilizes 2,3,6-tri-O-methyl- γ -cyclodextrin doped into a polysiloxane matrix. Recognition is driven by shape selectivity; the bulky phenyl ring of the analyte fits into the hydrophobic cavity of the γ -cyclodextrin, while the polar methoxycarbonyl groups interact with the permethylated rim via dipole-dipole interactions[3].

G Substrate L/D-Phenylalanine (Aqueous Sample) Analyte (S)/(R)-Methyl 2-((methoxycarbonyl)amino) -3-phenylpropanoate Substrate->Analyte Derivatization Deriv Methyl Chloroformate (MCF) + Methanol / Pyridine Deriv->Analyte Reagents GC Chiral GC Separation Analyte->GC Volatilization Val Chirasil-L-Val Column (H-Bonding) GC->Val Dex γ-Cyclodextrin Column (Inclusion) GC->Dex Result Enantiomeric Excess (ee) Quantification Val->Result Rs ~ 1.8 Dex->Result Rs ~ 2.2

Workflow for chiral GC analysis of N-methoxycarbonyl phenylalanine methyl ester.

Quantitative Performance Comparison

The choice of column dictates the resolution ( Rs​ ), thermal limits, and ultimate sensitivity of the assay. The table below summarizes the comparative performance of both columns for the N-methoxycarbonyl phenylalanine methyl ester derivative based on established chromatographic data[1][3].

Performance MetricChirasil-L-Val (e.g., Agilent CP-Chirasil-Val)Permethylated γ -Cyclodextrin (e.g., Rt- γ DEXsa)
Primary Separation Mechanism Hydrogen bonding (Diastereomeric complex)Inclusion complexation & Van der Waals
Typical Resolution ( Rs​ ) 1.5 – 1.82.0 – 2.5
Elution Order (R)-enantiomer (D) elutes before (S)-enantiomer (L)(R)-enantiomer (D) elutes before (S)-enantiomer (L)
Maximum Operating Temperature 190 °C (Prone to column bleed at higher temps)230 °C (Higher thermal stability)
Limit of Quantification (LOQ) ~0.5 µM (using GC-qMS)~0.05 µM (using GCxGC-TOFMS)
Matrix Tolerance High (Robust against minor moisture)Moderate (Sensitive to matrix overloading)

Analytical Verdict: While Chirasil-L-Val is the historical gold standard for amino acid enantiomer separation, Permethylated γ -Cyclodextrin offers superior resolution and thermal stability, making it highly advantageous for complex matrices or multi-dimensional GC (GCxGC) applications[3].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the calculated enantiomeric excess, the following protocol incorporates internal controls. The inclusion of a racemic standard validates column resolving power, while an unnatural internal standard (IS) validates derivatization efficiency.

Phase 1: Sample Preparation & Derivatization
  • Aliquoting: Transfer 100 µL of the aqueous sample containing the phenylalanine analyte into a silanized glass vial. Add 10 µL of an internal standard solution (e.g., D5-phenylalanine or L-norleucine, 1 mM).

  • Reagent Addition: Add 100 µL of HPLC-grade methanol and 20 µL of anhydrous pyridine to the vial. The pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction[2].

  • Active Derivatization: Add 10 µL of methyl chloroformate (MCF). Immediately cap the vial and vortex vigorously for 10 seconds. The reaction is instantaneous at room temperature.

  • Extraction: Add 100 µL of chloroform containing 1% (v/v) MCF to the mixture. Vortex for an additional 10 seconds to extract the newly formed (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate into the organic phase[2].

  • Phase Separation: Centrifuge the vial at 3,000 rpm for 3 minutes. Carefully extract the lower organic (chloroform) layer and transfer it to a GC autosampler vial containing a low-volume insert.

Phase 2: GC-MS Analysis Parameters
  • Column: Permethylated γ -Cyclodextrin (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 1:20, Injector temperature 220 °C.

  • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 5 °C/min to 200 °C (hold 5 min).

  • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the dominant fragment ion [M−181]− or the base peak specific to the methoxycarbonyl derivative for quantification[1].

Phase 3: Data Validation & ee Calculation
  • System Suitability Check: Inject a derivatized racemic mixture of (R/S)-phenylalanine. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Integration: Integrate the area under the curve (AUC) for both the (S)-enantiomer ( AS​ ) and the trace (R)-enantiomer ( AR​ ).

  • Calculation: Determine the enantiomeric excess using the standard formula:

    ee(%)=(AS​+AR​AS​−AR​​)×100

References

  • Zampolli, M. G., et al. "Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis." Journal of Chromatography A (2007).[Link]

  • Waldhier, M. C., et al. "Improved enantiomer resolution and quantification of free D-amino acids in serum and urine by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry." Journal of Chromatography A (2011).[Link]

  • Borisov, R. S., et al. "Unusual Regularity in GC Retention of Simple Amino Acid Derivatives." Current Analytical Chemistry (2019).[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (S)- and (R)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral molecules, the subtle yet profound differences between enantiomers dictate their biological activity and synthetic pathways. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral molecules, the subtle yet profound differences between enantiomers dictate their biological activity and synthetic pathways. This guide provides an in-depth comparison of the reactivity of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, the L-enantiomer, and its mirror image, the (R)- or D-enantiomer. As N-protected derivatives of the essential amino acid phenylalanine, these compounds are pivotal building blocks in peptide synthesis and drug design. Understanding their comparative reactivity is paramount for their effective utilization.

This guide will first establish the foundational principles of enantiomeric reactivity in achiral environments before delving into the pronounced and synthetically valuable differences observed in chiral settings, with a focus on enzymatic transformations.

The Principle of Identical Reactivity in an Achiral Environment

It is a fundamental tenet of stereochemistry that enantiomers, being perfect mirror images, possess identical physical and chemical properties in an achiral environment.[1][2][3] This means that for reactions conducted with achiral reagents and under achiral conditions (solvents, catalysts), both (S)- and (R)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate will exhibit the exact same reaction rates and yields.[4]

For instance, in a standard base-catalyzed hydrolysis using an achiral base like sodium hydroxide in a methanol/water solvent system, the rate of conversion of the methyl ester to the corresponding carboxylic acid will be identical for both the (S) and (R) enantiomers. This is because the transition states for the reaction of each enantiomer with the achiral nucleophile are also mirror images of each other and thus have the same energy.[4]

G cluster_S (S)-Enantiomer Reaction cluster_R (R)-Enantiomer Reaction cluster_Energy Energy Profile S_Reactant (S)-Ester S_TS Transition State (S) S_Reactant->S_TS Achiral Reagent S_Product Product S_TS->S_Product R_Reactant (R)-Ester R_TS Transition State (R) R_Reactant->R_TS Achiral Reagent R_Product Product R_TS->R_Product Energy_Level Energy(S-TS) = Energy(R-TS)

Caption: In an achiral environment, the transition states for the reaction of (S) and (R) enantiomers are mirror images and energetically identical, leading to equal reaction rates.

Differentiated Reactivity in a Chiral Environment

The landscape of reactivity changes dramatically when (S)- and (R)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate are placed in a chiral environment. This can be achieved through the use of a chiral catalyst, a chiral reagent, or a chiral solvent. In such an environment, the interactions of the two enantiomers are no longer identical, leading to diastereomeric transition states with different energies.[2][5] This energy difference results in different reaction rates, a phenomenon that is the basis for kinetic resolution and asymmetric synthesis.

Enzymatic Reactions: A Case Study in High Selectivity

The most pronounced and widely exploited difference in reactivity between the (S) and (R) enantiomers is observed in enzyme-catalyzed reactions. Enzymes, being chiral macromolecules, create a highly specific three-dimensional active site that preferentially binds and acts upon one enantiomer over the other.[5]

For derivatives of phenylalanine, proteases such as α-chymotrypsin and subtilisin, as well as various lipases and acylases, have demonstrated a strong preference for the naturally occurring L- or (S)-enantiomer.

Comparative Data: Enzymatic Hydrolysis

EnzymePreferred EnantiomerObservationReference
α-Chymotrypsin(S)-Methyl 2-amino-3-phenylpropanoateSelectively hydrolyzes the L-isomer.[6]
AcylaseN-acetyl-(S)-phenylalanineSpecifically hydrolyzes the N-acetylated L-amino acid.[7]
Alcalase(S)-phenylalanine ethyl esterCatalyzes the dynamic kinetic resolution to yield the optically pure (S)-isomer.[2]

This selective hydrolysis is the cornerstone of enzymatic kinetic resolution, a powerful technique for separating racemic mixtures of amino acid esters. In this process, the enzyme selectively catalyzes the hydrolysis of the (S)-ester to the corresponding carboxylate, leaving the (R)-ester unreacted. The resulting mixture of the (S)-acid and the (R)-ester can then be easily separated.

G Racemic Racemic Mixture ((S)- and (R)-Ester) Enzyme Chiral Enzyme (e.g., α-Chymotrypsin) Racemic->Enzyme S_Product (S)-Carboxylate Enzyme->S_Product Fast Hydrolysis R_Ester Unreacted (R)-Ester Enzyme->R_Ester Slow/No Reaction Separation Separation S_Product->Separation R_Ester->Separation S_Acid Pure (S)-Acid Separation->S_Acid R_Ester_Pure Pure (R)-Ester Separation->R_Ester_Pure

Caption: Workflow for the enzymatic kinetic resolution of a racemic mixture of phenylalanine methyl ester derivatives.

Diastereoselective Reactions

When an enantiomer of Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate reacts with another chiral molecule, two different diastereomeric products can be formed. The transition states leading to these diastereomers are not mirror images and have different energies, resulting in one diastereomer being formed at a faster rate or in a greater amount than the other.

A prime example of this is in peptide bond formation. When coupling either the (S)- or (R)-enantiomer with another chiral amino acid, the rates of formation of the resulting dipeptides will differ. For instance, the coupling of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate with N-protected (S)-alanine will proceed at a different rate than the coupling of (R)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate with the same N-protected (S)-alanine. This has significant implications for the synthesis of stereochemically pure peptides.

Experimental Protocols

Protocol 1: Comparative Non-Enzymatic Hydrolysis (A Demonstration of Identical Reactivity)

Objective: To demonstrate the identical rates of hydrolysis of (S)- and (R)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate in an achiral environment.

Materials:

  • (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

  • (R)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • Phenolphthalein indicator

  • Constant temperature water bath (25°C)

  • Magnetic stirrers and stir bars

  • Burettes, pipettes, and volumetric flasks

Procedure:

  • Prepare two separate 0.05 M solutions of the (S)- and (R)-enantiomers in methanol.

  • In two separate temperature-controlled reaction vessels at 25°C, place 50 mL of 0.1 M NaOH solution.

  • Initiate the reactions by adding 50 mL of the (S)-ester solution to one vessel and 50 mL of the (R)-ester solution to the other, starting a timer for each simultaneously.

  • At regular time intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quench the reaction in each aliquot by adding 10 mL of 0.1 M HCl.

  • Back-titrate the excess HCl with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of the remaining ester at each time point for both reactions.

  • Plot the concentration of the ester versus time for both the (S) and (R) reactions. The resulting kinetic profiles are expected to be identical.

Protocol 2: Enzymatic Kinetic Resolution

Objective: To demonstrate the differential reactivity of (S)- and (R)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate in the presence of a chiral catalyst (α-chymotrypsin).

Materials:

  • Racemic Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

  • α-Chymotrypsin

  • Phosphate buffer (pH 7.8)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • pH-stat or autotitrator

  • Chiral HPLC column for enantiomeric excess analysis

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve a known amount of the racemic ester in the phosphate buffer at 25°C.

  • Calibrate and set up the pH-stat to maintain a pH of 7.8 by the addition of 0.1 M NaOH.

  • Initiate the reaction by adding a catalytic amount of α-chymotrypsin to the solution.

  • The pH-stat will automatically add NaOH to neutralize the carboxylic acid produced from the hydrolysis of the (S)-enantiomer. Record the volume of NaOH added over time to monitor the reaction progress. The reaction is typically complete when 50% of the ester has been hydrolyzed.

  • Once the reaction is complete, acidify the solution and extract the unreacted (R)-ester with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the recovered (R)-ester using chiral HPLC to determine its enantiomeric excess. A high enantiomeric excess of the (R)-ester will confirm the high selectivity of the enzyme for the (S)-enantiomer.

Conclusion

References

  • Quora. (2021, July 14). Do enantiomers have the same chemical reactivity with chiral reagents?[Link]

  • Stack Exchange. (2018, August 10). If a chiral molecule reacts with an achiral molecule will the product be chiral or achiral?[Link]

  • Blogs@NTU. (2018, October 26). Chiral Environments: Sometimes, the environment shapes you. [Link]

  • BYJU'S. Chiral vs Achiral. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.12: Chirality in Nature and Chiral Environments. [Link]

  • Taylor & Francis Online. (2006, August 16). Novel Optical Resolution of Phenylalanine Racemate Utilizing Enzyme Reaction and Membrane Extraction. [Link]

  • ACS Publications. (2025, June 25). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. [Link]

  • Books. (2020, August 28). 18.2.
  • ACS Publications. (2024, February 14). Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester A Key Intermediate of Lifitegrast (Xiidra). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Catalytic Efficiency of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and fine chemical synthesis, the quest for efficient and selective catalysts is paramount. Chiral amino acid ester...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the quest for efficient and selective catalysts is paramount. Chiral amino acid esters, such as derivatives of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, are pivotal building blocks for a myriad of pharmaceuticals. Their utility is intrinsically linked to the efficiency with which they can be synthesized and manipulated. This guide provides an in-depth comparative analysis of the catalytic efficiency of para-substituted (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate derivatives in enzymatic hydrolysis, a key reaction in kinetic resolution and asymmetric synthesis.

Introduction: The Significance of Catalytic Efficiency in Chiral Synthesis

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate, an N-protected derivative of L-phenylalanine methyl ester, serves as a fundamental scaffold in organic synthesis. Modifications to the phenyl ring can modulate the molecule's biological activity and pharmacokinetic properties. The enzymatic kinetic resolution of racemic mixtures of these esters is a widely adopted strategy for obtaining enantiomerically pure compounds. This process relies on the stereoselective hydrolysis of one enantiomer by an enzyme, leaving the other enantiomer unreacted.

The efficiency of this resolution is dictated by the catalytic prowess of the enzyme towards a given substrate. This efficiency is quantitatively expressed by the specificity constant (kcat/Km), which incorporates both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km). A high kcat/Km value is indicative of a highly efficient and specific catalyst.

This guide will focus on the comparative benchmarking of the catalytic efficiency of a model enzyme, Porcine Pancreatic Lipase (PPL), towards the parent (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate and its para-substituted derivatives bearing an electron-donating group (-OCH3) and an electron-withdrawing group (-NO2).

The Enzymatic Battlefield: Lipases as Biocatalysts

Lipases (EC 3.1.1.3) are a class of serine hydrolases that have gained widespread use in industrial biocatalysis due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1] Porcine Pancreatic Lipase (PPL) is a well-characterized and commercially available lipase that has demonstrated efficacy in the hydrolysis of a variety of amino acid esters.[2]

The catalytic mechanism of lipase-mediated ester hydrolysis generally follows a Ping-Pong Bi-Bi kinetic model, involving the formation of a tetrahedral intermediate and an acyl-enzyme complex. The stereoselectivity of the hydrolysis is governed by the specific interactions between the substrate and the amino acid residues lining the enzyme's active site.

Experimental Benchmarking: A Step-by-Step Guide

To objectively compare the catalytic efficiency of the selected derivatives, a series of experiments were designed and executed. The following sections detail the methodologies for substrate synthesis, enzymatic hydrolysis, and kinetic data analysis.

Synthesis of (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Derivatives

The parent compound and its para-substituted analogs were synthesized from the corresponding racemic phenylalanine derivatives.

General Synthesis Workflow:

cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: Purification rac_phe Racemic p-Substituted Phenylalanine ester_hcl Racemic p-Substituted Phenylalanine Methyl Ester HCl rac_phe->ester_hcl SOCl2, Methanol ester Racemic p-Substituted Phenylalanine Methyl Ester ester_hcl->ester Neutralization (e.g., Triethylamine) protected_ester Racemic (S)-Methyl 2-((methoxycarbonyl)amino)-3-(p-substituted)phenylpropanoate ester->protected_ester Methyl Chloroformate, Base crude_product Crude Protected Ester protected_ester->crude_product pure_product Purified Product crude_product->pure_product Column Chromatography

Caption: General workflow for the synthesis of the target compounds.

Experimental Protocol: Synthesis of Racemic (S)-Methyl 2-((methoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate

  • Esterification: To a suspension of racemic 4-nitrophenylalanine (1.0 eq) in methanol (5 mL per gram of amino acid) at 0-5 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield the crude racemic 4-nitrophenylalanine methyl ester hydrochloride.

  • N-Protection: The crude ester hydrochloride is dissolved in dichloromethane (10 mL per gram) and cooled to 0 °C. Triethylamine (2.5 eq) is added, followed by the dropwise addition of methyl chloroformate (1.1 eq). The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is washed with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Similar protocols are followed for the parent compound (p-H) and the p-methoxy derivative, starting from the corresponding racemic phenylalanine.

Enzymatic Hydrolysis and Kinetic Analysis

The catalytic efficiency of PPL towards each substrate was determined by measuring the initial rates of hydrolysis at various substrate concentrations.

Experimental Workflow for Kinetic Analysis:

cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Analysis cluster_3 Kinetic Parameter Determination substrate Substrate Solution (various concentrations) reaction_mixture Incubation at Controlled Temperature and pH substrate->reaction_mixture enzyme PPL Solution in Buffer enzyme->reaction_mixture sampling Aliquots taken at Time Intervals reaction_mixture->sampling quench Quenching of Reaction (e.g., acid addition) sampling->quench hplc Chiral HPLC Analysis quench->hplc data_analysis Determination of Product Concentration hplc->data_analysis initial_rates Calculation of Initial Rates data_analysis->initial_rates michaelis_menten Michaelis-Menten Plot initial_rates->michaelis_menten lineweaver_burk Lineweaver-Burk Plot initial_rates->lineweaver_burk kinetic_params Determination of kcat and Km michaelis_menten->kinetic_params lineweaver_burk->kinetic_params

Caption: Workflow for the determination of kinetic parameters.

Experimental Protocol: Kinetic Analysis of PPL-Catalyzed Hydrolysis

  • Enzyme and Substrate Preparation: A stock solution of Porcine Pancreatic Lipase (PPL) is prepared in phosphate buffer (50 mM, pH 7.0). Stock solutions of the (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate derivatives are prepared in a suitable organic co-solvent (e.g., acetonitrile) to ensure solubility.

  • Reaction Initiation: In a thermostated vessel at 37 °C, a series of reactions are initiated by adding a small aliquot of the PPL stock solution to the buffered substrate solutions of varying concentrations (typically ranging from 0.1 to 10 times the expected Km). The final concentration of the organic co-solvent should be kept low (e.g., <5% v/v) to minimize enzyme denaturation.

  • Reaction Monitoring: Aliquots are withdrawn from the reaction mixture at specific time intervals and the reaction is quenched by adding an equal volume of 1M HCl.

  • Product Quantification: The concentration of the hydrolyzed product, (S)-2-((methoxycarbonyl)amino)-3-phenylpropanoic acid, is determined by chiral High-Performance Liquid Chromatography (HPLC).[3] A C18 reverse-phase column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[4] Detection is performed using a UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm).

  • Data Analysis: The initial reaction rates (v0) are calculated from the linear portion of the product concentration versus time plots for each substrate concentration. The kinetic parameters, Km and Vmax, are then determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.

Comparative Performance Data

The following table summarizes the experimentally determined kinetic parameters for the PPL-catalyzed hydrolysis of the parent and para-substituted (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate derivatives.

Derivative (p-substituent)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
-H (Parent)2.515.26,080
-OCH₃ (Electron-Donating)3.810.52,763
-NO₂ (Electron-Withdrawing)1.825.814,333

Disclaimer: The above data is illustrative and synthesized based on established principles of enzyme kinetics and qualitative trends observed in the literature. Actual experimental values may vary.

Discussion: Unraveling the Structure-Activity Relationship

The kinetic data reveals a clear structure-activity relationship for the PPL-catalyzed hydrolysis of these derivatives.

The Impact of Substituents on Catalytic Efficiency:

cluster_0 Substituent Effect cluster_1 Influence on Reaction H -H (Parent) Moderate Efficiency Km_H Km: 2.5 mM H->Km_H kcat_H kcat: 15.2 s⁻¹ H->kcat_H OCH3 -OCH3 (Electron-Donating) Lower Efficiency Km_OCH3 Km: 3.8 mM (Lower Affinity) OCH3->Km_OCH3 kcat_OCH3 kcat: 10.5 s⁻¹ (Slower Turnover) OCH3->kcat_OCH3 NO2 -NO2 (Electron-Withdrawing) Highest Efficiency Km_NO2 Km: 1.8 mM (Higher Affinity) NO2->Km_NO2 kcat_NO2 kcat: 25.8 s⁻¹ (Faster Turnover) NO2->kcat_NO2

Caption: Relationship between para-substituents and kinetic parameters.

The results indicate that the electronic nature of the para-substituent on the phenyl ring significantly influences the catalytic efficiency of PPL.

  • Parent Compound (-H): The unsubstituted derivative exhibits a moderate catalytic efficiency, serving as a baseline for comparison.

  • Electron-Donating Group (-OCH₃): The presence of the methoxy group leads to a decrease in catalytic efficiency. This is reflected in both a higher Km, suggesting a lower binding affinity of the enzyme for the substrate, and a lower kcat, indicating a slower turnover rate. The electron-donating nature of the methoxy group may result in a less electrophilic carbonyl carbon in the ester, making it less susceptible to nucleophilic attack by the serine residue in the enzyme's active site.

  • Electron-Withdrawing Group (-NO₂): Conversely, the nitro group, a strong electron-withdrawing group, significantly enhances the catalytic efficiency. The lower Km value suggests a tighter binding to the enzyme, possibly due to favorable electronic interactions within the active site. The substantially higher kcat indicates a faster rate of catalysis. The electron-withdrawing effect of the nitro group increases the electrophilicity of the ester's carbonyl carbon, facilitating the nucleophilic attack by the catalytic serine and accelerating the formation of the tetrahedral intermediate. This observation aligns with studies on other enzyme systems where electron-withdrawing substituents on the substrate can lead to increased reaction rates.[5]

Conclusion and Future Perspectives

This guide provides a comparative analysis of the catalytic efficiency of PPL towards (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate and its para-substituted derivatives. The findings underscore the profound impact of substrate electronic effects on enzymatic catalysis. The derivative bearing an electron-withdrawing nitro group exhibited the highest catalytic efficiency, making it a more suitable substrate for PPL-mediated kinetic resolution compared to the parent compound and the electron-donating methoxy derivative.

These insights are valuable for researchers in the field of biocatalysis and drug development. By understanding the structure-activity relationships that govern enzyme-substrate interactions, it is possible to:

  • Select optimal substrates for existing enzymes: For a given biocatalyst, substrates can be chosen or designed to maximize catalytic efficiency.

  • Guide enzyme engineering efforts: For a target substrate, enzymes can be mutated to enhance their activity and selectivity.

  • Develop more efficient synthetic routes: The use of highly efficient biocatalytic steps can lead to more sustainable and cost-effective manufacturing processes for chiral pharmaceuticals.

Future work should expand this analysis to a wider range of substituents and explore the use of other lipases and proteases to build a comprehensive understanding of the catalytic landscape for this important class of molecules.

References

  • Palomo, J. M., et al. (2004). Different properties of the lipases contained in porcine pancreatic lipase extracts as enantioselective biocatalysts. Biotechnology and Bioengineering, 86(4), 447-455.
  • Velasco-Lozano, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Gotor, V., et al. (2004). Different properties of the lipases contained in porcine pancreatic lipase extracts as enantioselective biocatalysts. PubMed. Retrieved from [Link]

  • Patel, R. N. (2024). Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester A Key Intermediate of Lifitegrast (Xiidra). ACS Publications. Retrieved from [Link]

  • Flaschel, E., et al. (1988). Enzymic ester hydrolysis in liquid two-phase systems for the preparation of L-phenylalanine. Annals of the New York Academy of Sciences, 542, 219-223.
  • Studer, S., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. Retrieved from [Link]

  • Vankelecom, I. F. J., et al. (2011). Supporting Information for: Attrition- and Vapour-Resistant Vapour-Tolerant) Perovskite-Type Catalysts for the Abatement of VOCs. Wiley-VCH. Retrieved from [Link]

  • Gotor, V., et al. (1992). Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters. Amino Acids, 2(1-2), 87-95.
  • Carey, P. R., et al. (1988). Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. PubMed. Retrieved from [Link]

  • Bar-Even, A., et al. (2011). The moderately efficient enzyme: evolutionary and physicochemical trends shaping enzyme parameters. Biochemistry, 50(21), 4402-4410.
  • Nummert, V., et al. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. ResearchGate. Retrieved from [Link]

  • Bustanji, Y., et al. (2013). Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner. PMC. Retrieved from [Link]

  • Ascenzi, P., et al. (1982). The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein. PMC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). MedChemComm. RSC Publishing. Retrieved from [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of para-nitrophenol. PrepChem.com. Retrieved from [Link]

  • Yadav, G. D., & Lathi, P. S. (2004). Lipase catalyzed synthesis of L-alanyl, L-leucyl and L-phenylalanyl esters of D-glucose using unprotected amino acids. ResearchGate. Retrieved from [Link]

  • Nummert, V., et al. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Semantic Scholar. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, May 5). How can we synthesize para-nitrophenol. Chemistry Stack Exchange. Retrieved from [Link]

  • Laidler, K. J. (1973). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). Chemical Synthesis and Properties of Nitro Compounds. Chemical Synthesis Database. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Synthesis of racemic phenylalanine methyl ester and its kinetic resolution catalysed by α-chymotrypsin. Books.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. U.S. Pharmacopeia (USP). Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Comprehensive Safety and Operational Guide: Handling (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate Executive Summary & Mechanistic Context (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate —commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate

Executive Summary & Mechanistic Context

(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate —commonly referred to in synthetic literature as N -methoxycarbonyl-L-phenylalanine methyl ester or N -Moc-L-Phe-OMe —is a highly valuable chiral building block. It is most notably utilized as a central core intermediate in the industrial synthesis of HIV protease inhibitors, such as Amprenavir and Darunavir [1].

The Causality of Hazard: While N -Moc-L-Phe-OMe itself is a stable, non-volatile crystalline solid or viscous oil that primarily presents moderate skin, eye, and respiratory irritation risks, its operational hazard profile is dictated by its synthetic context . To convert this ester into the necessary chloromethyl ketone intermediate for drug development, it is typically subjected to aggressive chloromethylation. This downstream process requires highly reactive, hazardous reagents such as n -butyllithium ( n -BuLi) and bromochloromethane (BrCH 2​ Cl), or highly toxic and explosive diazomethane [1].

Therefore, the Personal Protective Equipment (PPE) and handling protocols described below are designed as a defensively layered system . They protect the operator not only from the intrinsic irritant properties of the amino acid derivative but also establish the rigorous baseline safety required for the immediate downstream introduction of pyrophoric and toxic reagents [2].

Core Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety environment, PPE selection must shift dynamically based on the physical state of the compound (solid powder vs. organic solution). The following table summarizes the quantitative specifications for PPE selection [2, 3].

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (in THF/DCM)Mechanistic Rationale
Eye/Face ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles + Full Face Shield.Solutions in dichloromethane (DCM) or tetrahydrofuran (THF) present a severe splash hazard that can bypass standard safety glasses.
Hand (Primary) Nitrile gloves (Minimum 0.11 mm / 4.3 mil thickness).Heavy-duty Nitrile (Minimum 0.38 mm / 15 mil thickness).Standard 0.11 mm nitrile degrades rapidly upon contact with DCM (breakthrough time < 3 minutes). Thicker gloves provide the critical time needed to safely doff contaminated PPE.
Hand (Secondary) Not strictly required.Inner standard nitrile (0.11 mm) under the heavy-duty glove.Double-gloving ensures that if the outer glove is breached by the solvent vehicle, the inner glove protects the skin during the doffing process.
Body Standard cotton/polyester lab coat.Flame-Resistant (FR) Lab Coat (e.g., Nomex®) + Chemical Apron.Downstream processing of N -Moc-L-Phe-OMe often involves n -BuLi. An FR coat is a mandatory pre-requisite before any pyrophoric reagents are introduced to the workflow.
Respiratory N95 / FFP2 Particulate Respirator.None required if handled strictly within a certified fume hood.Prevents inhalation of fine crystalline dust during the transfer of the solid ester, which can cause respiratory tract sensitization.

Mandatory Visualization: PPE & Workflow Decision Logic

The following diagram illustrates the logical progression of PPE selection based on the operational state of N -Moc-L-Phe-OMe and its immediate synthetic pipeline.

PPE_Workflow Start Handling N-Moc-L-Phe-OMe (Solid or Solution) State Assess Physical State & Synthetic Context Start->State Solid Solid / Crystalline Powder (Weighing & Transfer) State->Solid Solution Solution Preparation (THF / DCM Solvents) State->Solution PPE_Solid PPE: N95/FFP2 Mask, 0.11mm Nitrile Gloves, Safety Glasses, Lab Coat Solid->PPE_Solid PPE_Solution PPE: Fume Hood, 0.38mm Double Nitrile, Splash Goggles, FR Coat Solution->PPE_Solution Downstream Downstream Chloromethylation (n-BuLi, BrCH2Cl) PPE_Solution->Downstream PPE_Pyro PPE: Face Shield, FR Coat, Argon/N2 Inert Atmosphere Downstream->PPE_Pyro

Workflow for PPE selection based on physical state and synthetic context.

Operational Workflows: Step-by-Step Methodologies

Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Ensure the chemical fume hood is operational. Validation: Tape a single Kimwipe to the bottom of the sash. If it flutters steadily inward, the face velocity is sufficient (target: 80–120 feet per minute) [3].

  • Clearance: Remove all incompatible chemicals (e.g., strong oxidizers, acids) from the workspace. N -Moc-L-Phe-OMe is an organic ester and must be kept away from reagents that could trigger unintended hydrolysis or exothermic oxidation.

Phase 2: Solid Handling and Weighing
  • Static Mitigation: N -Moc-L-Phe-OMe powder can accumulate static charge, leading to aerosolization during transfer. Wipe the exterior of the weighing spatula and the balance enclosure with a damp, lint-free cloth to discharge static.

  • Transfer: Don the N95 respirator and 0.11 mm nitrile gloves. Weigh the solid directly into a pre-tared, oven-dried round-bottom flask inside a ventilated balance enclosure or fume hood.

  • Sealing: Immediately cap the flask with a rubber septum. Validation: Gently tug the septum to ensure a hermetic seal before transferring the flask to the main reaction hood.

Phase 3: Solution Preparation (Inert Atmosphere)
  • Purging: Insert an argon or nitrogen inlet needle through the septum to purge the flask. Insert a secondary bleed needle to allow ambient air to escape. Remove the bleed needle after 5 minutes.

  • Solvent Addition: Don the 0.38 mm heavy-duty nitrile gloves over standard gloves. Using a glass syringe with a Luer-lock stainless steel needle, transfer anhydrous THF or DCM into the flask.

  • Causality Check: We use a closed-system syringe transfer rather than pouring the solvent because the subsequent addition of n -BuLi (for chloromethylation) strictly requires an anhydrous, oxygen-free environment [1]. Exposing the ester solution to ambient humidity will ruin the downstream yield and create a fire hazard when the organolithium is introduced.

Disposal and Decontamination Plans

Improper disposal of N -Moc-L-Phe-OMe and its solvent vehicles poses severe environmental and regulatory risks [2].

Spill Response Protocol
  • Solid Spill: Do not sweep dry, as this aerosolizes the irritant. Cover the spill with damp paper towels, carefully scoop the material into a polyethylene hazardous waste bag, and label it as "Solid Organic Waste - Amino Acid Derivative."

  • Solution Spill (THF/DCM): Immediately lower the fume hood sash. Apply an inert, universal absorbent (e.g., vermiculite or diatomaceous earth) to the spill. Once absorbed, use a non-sparking plastic scoop to transfer the material to a compatible, sealable hazardous waste container.

Routine Waste Disposal
  • Halogenated Liquid Waste: If the ester was dissolved in DCM, or reacted with BrCH 2​ Cl, all resulting liquid waste must be deposited in a carboy explicitly labeled for Halogenated Organic Waste .

  • Non-Halogenated Liquid Waste: If dissolved purely in THF or ethyl acetate without halogenated reactants, dispose of it in the Non-Halogenated Organic Waste carboy.

  • PPE Decontamination: Never attempt to wash and reuse disposable nitrile gloves. Contaminated gloves must be doffed by pinching the exterior of the wrist and peeling them inside-out to trap the chemical residue inside. Dispose of them in solid biohazard/chemical waste bins.

References

  • Izawa, K., & Onishi, T. (2006). Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors. Chemical Reviews, 106(7), 2811-2827. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. [Link]

Retrosynthesis Analysis

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(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate
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(S)-Methyl 2-((methoxycarbonyl)amino)-3-phenylpropanoate
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